Product packaging for Delmitide Acetate(Cat. No.:CAS No. 501019-16-5)

Delmitide Acetate

Cat. No.: B12376451
CAS No.: 501019-16-5
M. Wt: 1288.6 g/mol
InChI Key: LTDMAMSELCSERL-XCQJOGLYSA-N
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Description

Delmitide Acetate is a useful research compound. Its molecular formula is C61H109N17O13 and its molecular weight is 1288.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H109N17O13 B12376451 Delmitide Acetate CAS No. 501019-16-5

Properties

CAS No.

501019-16-5

Molecular Formula

C61H109N17O13

Molecular Weight

1288.6 g/mol

IUPAC Name

acetic acid;(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C59H105N17O11.C2H4O2/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63;1-2(3)4/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m1./s1

InChI Key

LTDMAMSELCSERL-XCQJOGLYSA-N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of the Immunomodulatory Peptide RDP58

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of RDP58, a promising immunomodulatory decapeptide. The content herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed methodologies and insights into the manufacturing and characterization of this therapeutic peptide.

Introduction to RDP58

RDP58 is a synthetic decapeptide with the amino acid sequence NH2-arg-norleucine(nle)-nle-arg-nle-nle-nle-gly-tyr-CONH2. It has demonstrated significant anti-inflammatory properties by disrupting intracellular signaling pathways associated with the Toll-like receptor (TLR) and tumor necrosis factor (TNF) receptor families. Specifically, RDP58 has been shown to inhibit the formation of the MyD88-IRAK-TRAF6 protein complex, a critical juncture in the inflammatory cascade.[1][2][3] This disruption leads to a downstream reduction in the production of key pro-inflammatory cytokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[4]

RDP58 Peptide Synthesis

The synthesis of RDP58 is best achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling efficient purification and high yields.

Synthesis Workflow

The overall workflow for the solid-phase synthesis of RDP58 is depicted below.

RDP58_Synthesis_Workflow Resin Resin Preparation (e.g., Rink Amide) Coupling_Deprotection Iterative Coupling & Deprotection Cycles Resin->Coupling_Deprotection Fmoc-Tyr(tBu)-OH Coupling_Deprotection->Coupling_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling_Deprotection->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization QC Quality Control Lyophilization->QC

Caption: RDP58 Solid-Phase Peptide Synthesis Workflow.

Experimental Protocol: Solid-Phase Peptide Synthesis of RDP58

This protocol outlines a standard procedure for the manual or automated synthesis of RDP58 on a 0.1 mmol scale.

Materials and Reagents:

  • Rink Amide resin (0.3-0.8 mmol/g substitution)

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Gly-OH

  • Fmoc-Nle-OH

  • Fmoc-Arg(Pbf)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

  • First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Pre-activate Fmoc-Tyr(tBu)-OH (4 eq) with HBTU/HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin extensively with DMF.

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for each amino acid in the sequence (Gly, Nle, Nle, Nle, Arg(Pbf), Nle, Nle, Arg(Pbf)). Use a 4-fold excess of protected amino acids and coupling reagents.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Table 1: Summary of Reagents for RDP58 SPPS

Reagent/MaterialPurposeTypical Excess (relative to resin substitution)
Rink Amide ResinSolid support for peptide synthesisN/A
Fmoc-protected Amino AcidsBuilding blocks of the peptide chain4 equivalents
HBTU/HATUCoupling (activating) agent3.9 equivalents
DIPEABase for coupling reaction8 equivalents
20% Piperidine in DMFFmoc deprotection agentN/A
TFA/TIS/Water CocktailCleavage and side-chain deprotectionN/A

RDP58 Peptide Purification

The crude RDP58 peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Purification Workflow

The general workflow for the purification of RDP58 is outlined below.

RDP58_Purification_Workflow Crude_Dissolution Crude Peptide Dissolution HPLC_Separation RP-HPLC Separation Crude_Dissolution->HPLC_Separation Fraction_Collection Fraction Collection HPLC_Separation->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: RDP58 Purification and Analysis Workflow.

Experimental Protocol: RP-HPLC Purification of RDP58

This protocol provides a general method for the purification of crude RDP58. Optimization of the gradient may be required based on the specific impurity profile.

Materials and Reagents:

  • Crude RDP58 peptide

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

  • Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)

  • HPLC system with a fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude RDP58 peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of ACN or acetic acid if necessary to aid dissolution.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Chromatographic Separation:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified RDP58 peptide as a white, fluffy powder.

Table 2: Typical RP-HPLC Parameters for RDP58 Purification

ParameterCondition
ColumnPreparative C18, 10 µm, 100-300 Å
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow RateDependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column)
Gradient5-65% B over 60 minutes (to be optimized)
DetectionUV at 220 nm and 280 nm
Purity Target>95%

RDP58 Signaling Pathway and Mechanism of Action

RDP58 exerts its anti-inflammatory effects by targeting the MyD88-dependent signaling pathway, which is crucial for the inflammatory response initiated by TLRs and the IL-1 receptor.

RDP58_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 Downstream Downstream Signaling (e.g., TAK1) TRAF6->Downstream NFkB NF-κB Downstream->NFkB activation Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, etc.) NFkB->Cytokines transcription RDP58 RDP58 RDP58->MyD88 Inhibits complex formation RDP58->IRAK RDP58->TRAF6

Caption: RDP58 Mechanism of Action on the TLR Signaling Pathway.

Experimental Protocol: Co-Immunoprecipitation to Assess RDP58 Activity

This protocol can be used to demonstrate the inhibitory effect of RDP58 on the interaction between components of the MyD88 signaling complex.

Materials and Reagents:

  • Cell line expressing components of the TLR signaling pathway (e.g., HEK293T cells transfected with TLR4, MD-2, CD14, MyD88, IRAK1, and TRAF6)

  • LPS (Lipopolysaccharide)

  • RDP58

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for immunoprecipitation (e.g., anti-MyD88 or anti-TRAF6)

  • Protein A/G agarose beads

  • Antibodies for Western blotting (e.g., anti-IRAK1, anti-MyD88, anti-TRAF6)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Culture cells and treat with or without RDP58 for a specified time (e.g., 1 hour) before stimulating with LPS for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Immunoprecipitation:

    • Incubate the cell lysates with the primary antibody (e.g., anti-MyD88) overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the interacting proteins (e.g., anti-IRAK1 and anti-TRAF6) to assess the level of co-immunoprecipitation. A reduction in the amount of co-precipitated IRAK1 and TRAF6 in the RDP58-treated samples would indicate inhibition of complex formation.

Quantitative Data

While specific, publicly available quantitative data on the synthesis yield and purity of RDP58 from a manufacturing setting is limited, typical yields for solid-phase synthesis of a decapeptide of this nature can be expected to be in the range of 30-60% after purification, with a final purity of >95% as determined by RP-HPLC. The net peptide content, which accounts for water and counter-ions, is typically around 70-85%.

Table 3: Expected Quantitative Data for RDP58 Synthesis and Purification

ParameterExpected ValueMethod of Analysis
Crude Peptide Yield70-90%Gravimetric
Purified Peptide Yield30-60%Gravimetric
Purity>95%RP-HPLC (UV 220 nm)
IdentityConfirmedMass Spectrometry
Net Peptide Content70-85%Amino Acid Analysis

Conclusion

The synthesis and purification of RDP58 can be reliably achieved using established solid-phase peptide synthesis and RP-HPLC methodologies. The protocols outlined in this guide provide a solid foundation for the production of high-purity RDP58 for research and preclinical development. Further optimization of the synthesis and purification steps may be necessary to achieve desired yields and purity levels for large-scale production. The experimental protocols for elucidating its mechanism of action confirm its targeted effect on the MyD88 signaling pathway, reinforcing its potential as a novel anti-inflammatory therapeutic.

References

Delmitide Acetate: A Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delmitide acetate (formerly known as RDP58) is a novel, orally active, synthetic d-amino acid decapeptide with potent anti-inflammatory properties that has shown promise in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its unique mechanism of action sets it apart from many existing therapies. This technical guide provides a comprehensive overview of the molecular pathways influenced by this compound, supported by preclinical and clinical data. The document details the experimental methodologies used to elucidate its function and visualizes the key signaling cascades through detailed diagrams.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating innate immune signaling pathways and promoting cytoprotective responses.

Inhibition of Pro-inflammatory Cytokine Production

This compound is a potent inhibitor of the production of several key pro-inflammatory cytokines implicated in the pathogenesis of IBD, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12). This inhibition occurs at the level of signal transduction, upstream of mitogen-activated protein kinase (MAPK) activation.

Disruption of Toll-like Receptor (TLR) Signaling

A pivotal aspect of this compound's mechanism is its ability to disrupt cellular signaling cascades initiated by Toll-like receptors (TLRs) and the TNF receptor superfamily. Specifically, Delmitide has been shown to inhibit the formation of the MyD88-IL-1 receptor-associated kinase (IRAK)-TRAF6 signaling complex. MyD88 is a critical adaptor protein for nearly all TLRs (except TLR3) and the IL-1 receptor family. By interfering with this complex, Delmitide effectively blocks the downstream activation of key transcription factors such as NF-κB and AP-1, which are responsible for transcribing the genes of many pro-inflammatory cytokines.

Upregulation of Heme Oxygenase-1 (HO-1)

In addition to its inhibitory effects on pro-inflammatory pathways, this compound upregulates the expression and activity of Heme Oxygenase-1 (HO-1). HO-1 is a cytoprotective enzyme with potent anti-inflammatory, anti-oxidant, and anti-apoptotic properties. The induction of HO-1 is primarily mediated by the transcription factor Nrf2. The upregulation of HO-1 by Delmitide likely contributes to the resolution of inflammation and tissue protection in the gut.

Modulation of Gut Microbiota

Recent preclinical evidence suggests that the therapeutic effects of this compound may be dependent on the intestinal microbiota. In a dextran sodium sulfate (DSS)-induced colitis model, oral administration of Delmitide was found to alter the composition of the gut microbiota, leading to an increase in short-chain fatty acid (SCFA)-producing bacteria. The resulting increase in SCFAs was associated with a promotion in the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis in the gut.

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound at the molecular level.

Delmitide_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding TNFR TNF Receptor IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38_MAPK p38 MAPK TAK1->p38_MAPK IkB IκB IKK->IkB phosphorylates AP1 AP-1 p38_MAPK->AP1 NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1_nuc AP-1 AP1->AP1_nuc translocates Delmitide This compound Delmitide->IRAK Inhibits complex formation Nrf2_cyto Nrf2 Delmitide->Nrf2_cyto Promotes dissociation Keap1 Keap1 Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates HO1_protein HO-1 Protein Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IFN-γ, IL-12) NFkB_nuc->Pro_inflammatory_genes AP1_nuc->Pro_inflammatory_genes HO1_gene HO-1 Gene Transcription Nrf2_nuc->HO1_gene Pro_inflammatory_genes->Anti_inflammatory HO1_gene->HO1_protein translation

Caption: this compound's dual mechanism of action.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been evaluated in both preclinical models of colitis and in clinical trials for ulcerative colitis.

Table 1: Summary of Preclinical Data in Mouse Colitis Models
ModelTreatmentKey FindingsReference
CPT-11-induced colitisThis compound (2.5, 5, 10 mg/kg/day, oral)Significantly reduced diarrhea, mucosal inflammation, and mortality. Suppressed production of TNF-α, IFN-γ, and IL-12.
DSS-induced colitisThis compound (5 and 10 mg/kg/day, oral)Significantly reduced Disease Activity Index (DAI) and histological scores. Reduced TNF production and neutrophil infiltration in the colon.
DSS-induced colitisThis compound (oral)Ameliorated colitis by altering gut microbiota, increasing SCFAs, and promoting Treg generation.
Table 2: Summary of Clinical Trial Data in Mild-to-Moderate Ulcerative Colitis
Trial PhaseTreatment GroupsPrimary EndpointKey ResultsReference
Phase IIPlacebo (n=13) vs. RDP58 100 mg/day (n=21) for 28 daysTreatment Success (SCCAI ≤ 3)46% (Placebo) vs. 29% (RDP58), p=0.46. Not effective at this dose.
Phase IIPlacebo (n=30) vs. RDP58 200 mg/day (n=31) vs. RDP58 300 mg/day (n=32) for 28 daysTreatment Success (SCCAI ≤ 3)43% (Placebo) vs. 71% (200 mg, p=0.016) and 72% (300 mg, p=0.016).
Histological ImprovementSignificant improvement vs. placebo (p=0.002).
Sigmoidoscopy Score ImprovementImprovement noted but not statistically significant vs. placebo.
SafetyWell-tolerated with no significant difference in adverse events compared to placebo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

DSS-Induced Colitis Mouse Model

This is a widely used model to induce acute colitis that mimics aspects of ulcerative colitis.

Objective: To evaluate the efficacy of this compound in reducing the severity of colitis.

Methodology:

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are provided with drinking water containing 2.5% (w/v) dextran sodium sulfate (DSS) ad libitum for 7 consecutive days.

  • Treatment: A treatment group receives this compound (e.g., 5 or 10 mg/kg/day) via oral gavage. A control group receives a vehicle (e.g., saline).

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured at the end of the study as a marker of inflammation (shorter colon indicates more severe inflammation).

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A scoring system is used to evaluate the degree of inflammation, crypt damage, and ulceration.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

    • Cytokine Measurement: Colon tissue homogenates or serum can be used to measure levels of TNF-α and other cytokines via ELISA.

  • Microbiota Analysis (optional): Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

DSS_Protocol start Start: C57BL/6 Mice induction Induce Colitis: 2.5% DSS in drinking water for 7 days start->induction randomization Randomize into Groups induction->randomization group_control Control Group: Vehicle (oral gavage) randomization->group_control group_treatment Treatment Group: This compound (oral gavage) randomization->group_treatment monitoring Daily Monitoring: - Weight loss - Stool consistency - Rectal bleeding (Calculate DAI) group_control->monitoring group_treatment->monitoring euthanasia Euthanasia on Day 7 monitoring->euthanasia analysis Analysis euthanasia->analysis colon_length Measure Colon Length analysis->colon_length histology Histological Scoring analysis->histology mpo MPO Assay analysis->mpo cytokine Cytokine Measurement (ELISA) analysis->cytokine microbiota 16S rRNA Sequencing analysis->microbiota

Caption: Experimental workflow for the DSS-induced colitis model.

Clinical Trial Protocol for Ulcerative Colitis

This protocol outlines the design of the Phase II clinical trials that demonstrated the efficacy of this compound.

Objective: To assess the efficacy and safety of this compound in patients with mild-to-moderate active ulcerative colitis.

Methodology:

  • Study Design: Double-blind, randomized, placebo-controlled, multicenter study.

  • Patient Population: Patients with a diagnosis of mild-to-moderate active ulcerative colitis.

  • Randomization: Patients are randomized to receive either placebo or this compound at different doses (e.g., 200 mg/day or 300 mg/day).

  • Treatment Duration: 28 days.

  • Primary Efficacy Endpoint: Treatment success, defined as a Simple Clinical Colitis Activity Index (SCCAI) score of no more than 3 at day 28.

  • Secondary Endpoints:

    • Change in sigmoidoscopy score from baseline to day 28.

    • Change in rectal biopsy histology score from baseline to day 28.

  • Safety Assessment: Monitoring and recording of all adverse events throughout the study.

Conclusion

This compound represents a promising oral therapy for inflammatory bowel disease with a novel mechanism of action. By targeting the upstream MyD88-dependent signaling pathway, it effectively reduces the production of key pro-inflammatory cytokines. Furthermore, its ability to upregulate the cytoprotective enzyme HO-1 and positively modulate the gut microbiota provides a multi-pronged approach to managing the complex pathology of IBD. The positive results from Phase II clinical trials in ulcerative colitis patients warrant further investigation in larger, Phase III studies to confirm its efficacy and safety profile for this debilitating disease.

RDP58: A Technical Guide to its Molecular Targets in Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RDP58 is a novel, rationally designed decapeptide with potent anti-inflammatory properties. Developed by SangStat Medical Corporation and later acquired by Genzyme, this synthetic d-amino acid peptide has demonstrated significant therapeutic potential in a range of inflammatory and autoimmune conditions, including inflammatory bowel disease (ulcerative colitis and Crohn's disease), dermatitis, and cystitis.[1][2][3][4][5] This technical guide provides an in-depth overview of RDP58's core mechanism of action, its molecular targets within key signal transduction pathways, and a summary of its observed effects. This document also outlines detailed methodologies for key experiments relevant to the study of RDP58 and similar immunomodulatory compounds.

Core Mechanism of Action: Targeting the MyD88-Dependent Signaling Pathway

RDP58 exerts its anti-inflammatory effects by targeting a critical upstream signaling complex in the innate immune response: the MyD88-IRAK-TRAF6 complex.[3][6] This complex is a central node for signal transduction downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key initiators of the inflammatory cascade in response to pathogens and tissue damage.

By disrupting the formation and/or function of the MyD88-IRAK-TRAF6 complex, RDP58 effectively blunts the downstream activation of key signaling cascades, namely the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3]

Signaling Pathway Downstream of MyD88 and the Impact of RDP58

RDP58_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK_cascade p38 / JNK MAPK Cascade TRAF6->MAPK_cascade IKK IKK Complex TRAF6->IKK AP1 AP-1 MAPK_cascade->AP1 NFkB NF-κB IKK->NFkB AP1_n AP-1 AP1->AP1_n NFkB_n NF-κB NFkB->NFkB_n RDP58 RDP58 RDP58->MyD88 Disruption Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-2, IL-6, IL-12) Gene Gene Transcription AP1_n->Gene NFkB_n->Gene Gene->Cytokines

Caption: RDP58's mechanism of action in the MyD88-dependent signaling pathway.

Quantitative Data Summary

While specific binding affinities (Kd) of RDP58 to the MyD88-IRAK-TRAF6 complex and precise IC50 values for cytokine inhibition are not publicly available, numerous studies have demonstrated its potent anti-inflammatory effects. The following tables summarize the key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Efficacy of RDP58 in a Model of Cystitis

ParameterConditionEffect of RDP58Percentage Reductionp-valueReference
Inflammatory ParametersLPS-induced cystitis in miceSignificant decrease82%<0.05[3]
TNF-α ProductionLPS-induced cystitis in miceAbolished within 4 hours100%<0.05[3]
Substance P (SP) ProductionLPS-induced cystitis in miceSignificant decrease>40%<0.05[3]
Nerve Growth Factor (NGF) ProductionLPS-induced cystitis in miceSignificant decrease>85%<0.05[3]

Table 2: Clinical Efficacy of RDP58 in Ulcerative Colitis (Phase II)

DoseTreatment Success RatePlacebo Success Ratep-valueHistology Score Improvementp-value (Histology)Reference
100 mg/day29%46%0.46Not significant-[6]
200 mg/day71%43%0.016Significant0.002[6]
300 mg/day72%43%0.016Significant0.002[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of RDP58.

Co-Immunoprecipitation (Co-IP) for MyD88-IRAK-TRAF6 Interaction

This protocol is designed to assess the ability of RDP58 to disrupt the formation of the MyD88-IRAK-TRAF6 signaling complex.

a. Cell Culture and Treatment:

  • Culture human monocytic cell lines (e.g., THP-1) or other appropriate cell types in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiate THP-1 cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

  • Pre-incubate the differentiated cells with varying concentrations of RDP58 or vehicle control for 1-2 hours.

  • Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) at 1 µg/mL, for 15-30 minutes to induce the formation of the MyD88-IRAK-TRAF6 complex.

b. Cell Lysis and Immunoprecipitation:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Pre-clear the lysates with protein A/G-agarose beads.

  • Incubate the pre-cleared lysates overnight at 4°C with an antibody targeting one of the complex components (e.g., anti-MyD88, anti-IRAK, or anti-TRAF6).

  • Add protein A/G-agarose beads to the antibody-lysate mixture and incubate for 2-4 hours to capture the immune complexes.

c. Western Blotting:

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Probe the membrane with primary antibodies against the other components of the complex (e.g., if you immunoprecipitated with anti-MyD88, probe with anti-IRAK and anti-TRAF6).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Production Assay (ELISA)

This protocol measures the effect of RDP58 on the production of pro-inflammatory cytokines.

a. Cell Culture and Treatment:

  • Seed peripheral blood mononuclear cells (PBMCs) or a relevant cell line in a 96-well plate.

  • Pre-treat the cells with various concentrations of RDP58 for 1-2 hours.

  • Stimulate the cells with an appropriate stimulus (e.g., LPS for TNF-α production) for 18-24 hours.

b. ELISA Procedure:

  • Collect the cell culture supernatants.

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Incubate with streptavidin-HRP.

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot for MAPK Phosphorylation

This protocol assesses the effect of RDP58 on the activation of downstream MAPK signaling pathways.

a. Cell Culture, Treatment, and Lysis:

  • Follow the cell culture and treatment steps as described in the Co-IP protocol.

  • After stimulation, lyse the cells in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

b. Western Blotting:

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for the phosphorylated forms of p38 and JNK (e.g., anti-phospho-p38, anti-phospho-JNK).

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of p38 and JNK.

  • Proceed with secondary antibody incubation and detection as described in the Co-IP protocol.

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., THP-1, PBMCs) RDP58_Treatment RDP58 or Vehicle Pre-treatment Cell_Culture->RDP58_Treatment Stimulation Inflammatory Stimulus (e.g., LPS) RDP58_Treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Supernatant Supernatant Collection Stimulation->Supernatant CoIP Co-Immunoprecipitation (MyD88-IRAK-TRAF6) Cell_Lysis->CoIP WB_MAPK Western Blot (p-p38, p-JNK) Cell_Lysis->WB_MAPK ELISA ELISA (TNF-α, IFN-γ) Supernatant->ELISA Data_Analysis_CoIP Analysis of Protein Complex Disruption CoIP->Data_Analysis_CoIP Data_Analysis_WB Quantification of MAPK Phosphorylation WB_MAPK->Data_Analysis_WB Data_Analysis_ELISA Calculation of Cytokine Concentration ELISA->Data_Analysis_ELISA

Caption: A generalized experimental workflow for characterizing the effects of RDP58.

Conclusion

RDP58 represents a promising therapeutic agent for a variety of inflammatory diseases due to its targeted mechanism of action. By disrupting the MyD88-IRAK-TRAF6 signaling complex, RDP58 effectively inhibits the production of a broad range of pro-inflammatory cytokines. The data summarized in this guide highlight its potential as a safe and effective oral therapy. Further research focusing on the precise molecular interactions and the pharmacokinetics of RDP58 will be crucial for its continued development and clinical application.

References

Delmitide Acetate (RDP58): A Deep Dive into its Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delmitide Acetate, also known as RDP58, is a synthetic, protease-resistant d-amino acid decapeptide with potent anti-inflammatory and immunomodulatory properties. Developed through computer-aided rational design, Delmitide has demonstrated significant therapeutic potential in a variety of preclinical and clinical models of inflammatory diseases. Its primary mechanism of action involves the targeted disruption of key signaling pathways within the innate immune system, leading to a reduction in the production of a broad range of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of Delmitide's role in innate immunity, focusing on its mechanism of action, supported by quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to this compound (RDP58)

This compound is a novel decapeptide (H2N-arg-nle-nle-nle-arg-nle-nle-nle-gly-tyr-CONH2) designed to modulate the innate immune response.[1] The innate immune system provides the first line of defense against pathogens and is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). Upon activation, these receptors trigger intracellular signaling cascades that culminate in the production of pro-inflammatory cytokines and chemokines. While essential for host defense, dysregulation of these pathways can lead to chronic inflammation and autoimmune diseases. Delmitide has been shown to be a potent inhibitor of the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-6, and IL-12.[2] This inhibitory action is central to its therapeutic effects observed in models of inflammatory bowel disease, dermatitis, and cystitis.[2][3][4]

Mechanism of Action: Targeting the MyD88-Dependent Signaling Pathway

The primary mechanism through which Delmitide exerts its anti-inflammatory effects is by disrupting the formation of a critical intracellular signaling complex downstream of TLRs and the IL-1 receptor (IL-1R).[2][5] This complex, composed of Myeloid differentiation primary response 88 (MyD88), Interleukin-1 receptor-associated kinase (IRAK), and TNF receptor-associated factor 6 (TRAF6), is a central node in the propagation of inflammatory signals.[2][5]

The Toll-Like Receptor Signaling Cascade

TLRs are a class of PRRs that recognize a wide array of microbial components. With the exception of TLR3, all TLRs utilize the adaptor protein MyD88 to initiate downstream signaling. Upon ligand binding, TLRs dimerize and recruit MyD88 through interactions between their Toll/Interleukin-1 receptor (TIR) domains. MyD88 then recruits and phosphorylates members of the IRAK family, leading to the formation of a complex with TRAF6. This complex activates downstream kinases, ultimately resulting in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines.

Delmitide's Point of Intervention

Mechanistic studies have revealed that Delmitide inhibits the formation of the MyD88-IRAK-TRAF6 signaling complex.[5] By preventing the assembly of this crucial protein scaffold, Delmitide effectively blocks the propagation of the inflammatory signal, thereby inhibiting the subsequent activation of NF-κB and the production of pro-inflammatory cytokines.

Delmitide's Inhibition of the MyD88-Dependent TLR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP / DAMP TLR TLR PAMP->TLR 1. Recognition MyD88 MyD88 TLR->MyD88 2. Recruitment IRAK IRAK MyD88->IRAK 3. Activation TRAF6 TRAF6 IRAK->TRAF6 4. Complex Formation IKK IKK Complex TRAF6->IKK 5. Activation IkB IκB IKK->IkB 6. Phosphorylation & Degradation NFkB NF-κB Genes Pro-inflammatory Gene Transcription NFkB->Genes 7. Nuclear Translocation & Transcription IkB->NFkB Inhibition Delmitide Delmitide (RDP58) Delmitide->IRAK Inhibits Complex Formation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Genes->Pro_inflammatory_Cytokines 8. Translation Workflow for TPA-Induced Dermatitis Model cluster_protocol cluster_assessment Assessment Methods start Start tpa_application Topical TPA Application (Mouse Ear) start->tpa_application rdp58_application Topical Delmitide (RDP58) Application tpa_application->rdp58_application inflammation_assessment Inflammation Assessment (24 hours post-treatment) rdp58_application->inflammation_assessment end End inflammation_assessment->end ear_thickness Ear Thickness & Weight inflammation_assessment->ear_thickness mpo_assay MPO Assay inflammation_assessment->mpo_assay elisa Cytokine ELISA inflammation_assessment->elisa histology Histopathology (H&E) inflammation_assessment->histology

References

Preclinical Profile of Delmitide Acetate in Ulcerative Colitis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmitide Acetate, a novel synthetic peptide, has emerged as a promising therapeutic candidate for the treatment of ulcerative colitis (UC), a chronic inflammatory bowel disease. This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy and mechanism of action of this compound in animal models of UC. The data presented herein is collated from key preclinical publications and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Efficacy in Animal Models of Ulcerative Colitis

This compound (also known as RDP58) has demonstrated significant efficacy in reducing the severity of colitis in well-established preclinical models. The primary models utilized have been the dextran sodium sulfate (DSS)-induced colitis model in mice and the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

Oral administration of this compound has been shown to markedly ameliorate the clinical and pathological features of DSS-induced colitis.

Table 1: Efficacy of this compound in DSS-Induced Colitis in Mice

ParameterDSS Control GroupThis compound (RDP58) Treated GroupReference
Clinical Activity Score HighSignificantly Reduced[1]
Macroscopic Colon Damage Severe (atrophy, profuse bleeding)Relatively Normal[1]
Histological Crypt Damage Score HighSignificantly Reduced (p<0.0001)[1]
Neutrophil Infiltration (MPO content) ElevatedSignificantly Reduced (p<0.05)[1]
Colonic Epithelial Cell Apoptosis HighAlmost Completely Prevented[1]
Disease Activity Index (DAI) HighSignificantly Reduced[2]
Histological Scores HighSignificantly Reduced[2]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

In the TNBS-induced colitis model, which mimics certain aspects of Crohn's disease but is also used to study general intestinal inflammation, oral this compound therapy has shown to be effective.

Table 2: Efficacy of this compound in TNBS-Induced Colitis in Rats

ParameterTNBS Control GroupThis compound (RDP58) Treated GroupReference
Weight Loss SignificantReduced[3]
Diarrhoea PresentReduced[3]
Macroscopic Inflammation Score HighImproved[3]
Histological Inflammation Score HighImproved[3]

Experimental Protocols

DSS-Induced Colitis in Mice

Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of this compound.

Methodology:

  • Animal Model: C57BL/6 mice are typically used.

  • Induction Agent: Dextran sodium sulfate (DSS) is administered in the drinking water at a concentration of 2.5% to 5% (wt/vol) for a period of 5 to 7 days.[4]

  • Treatment: this compound (RDP58) is administered orally by gavage. A typical dosing regimen is 5 or 10 mg/kg/day.[2]

  • Assessment of Colitis Severity:

    • Clinical Activity Score: This is a composite score based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.[1]

    • Macroscopic Evaluation: At the end of the study, the colon is excised, and its length and the presence of macroscopic damage (e.g., ulceration, bleeding) are assessed.[1]

    • Histological Analysis: Colon tissue sections are stained with hematoxylin and eosin (H&E) and scored for the degree of inflammation, crypt damage, and cellular infiltration.[1][2]

    • Myeloperoxidase (MPO) Assay: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.[1]

    • Apoptosis Assay: Apoptosis of colonic epithelial cells is evaluated using methods such as the TUNEL assay.[1]

    • Disease Activity Index (DAI): A standardized scoring system is used to assess the overall disease severity.[2]

Experimental Workflow for DSS-Induced Colitis Studies

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment of Colitis animal_model C57BL/6 Mice colitis_induction DSS in Drinking Water (2.5-5% for 5-7 days) animal_model->colitis_induction control Vehicle (Saline) Oral Gavage colitis_induction->control treatment This compound (5-10 mg/kg/day) Oral Gavage colitis_induction->treatment clinical_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood control->clinical_monitoring treatment->clinical_monitoring post_mortem Post-Mortem Analysis: - Colon Length - Macroscopic Damage clinical_monitoring->post_mortem histology Histological Scoring (H&E Staining) post_mortem->histology biochemical Biochemical Assays: - MPO Activity - Apoptosis (TUNEL) histology->biochemical

Workflow for evaluating this compound in a DSS-induced colitis model.
TNBS-Induced Colitis in Rats

Objective: To induce colitis in rats to assess the anti-inflammatory properties of this compound.

Methodology:

  • Animal Model: Wistar rats are commonly used.

  • Induction Agent: 2,4,6-trinitrobenzene sulfonic acid (TNBS) is dissolved in ethanol and administered intra-rectally.[3]

  • Treatment: this compound (RDP58) is administered orally for a period of 7 days.[3]

  • Assessment of Colitis Severity:

    • Clinical Signs: Body weight and the presence of diarrhea are monitored.[3]

    • Macroscopic and Histological Scoring: The colon is assessed for macroscopic damage and histological signs of inflammation upon necropsy.[3]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism of action, primarily by modulating key inflammatory signaling pathways and enhancing protective cellular responses.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to be a potent inhibitor of the production of several key pro-inflammatory cytokines that play a critical role in the pathogenesis of ulcerative colitis. This includes the suppression of:

  • Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation in IBD.[2][5]

  • Interferon-gamma (IFN-γ): A cytokine that promotes a Th1-mediated inflammatory response.

  • Interleukin-12 (IL-12): A cytokine that drives the differentiation of Th1 cells.

The inhibition of these cytokines is achieved, at least in part, by disrupting the MyD88-IRAK-TRAF6 signaling complex , which is a critical downstream component of Toll-like receptor (TLR) signaling.[6] By interfering with this complex, this compound effectively dampens the inflammatory cascade initiated by various stimuli in the gut.

Proposed Signaling Pathway of this compound in Inhibiting Pro-inflammatory Cytokines

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_activation->Proinflammatory_Genes Delmitide This compound (RDP58) Delmitide->TRAF6 Disrupts Complex Cytokines TNF-α, IFN-γ, IL-12 Proinflammatory_Genes->Cytokines

This compound's disruption of the MyD88-IRAK-TRAF6 signaling complex.
Induction of Heme Oxygenase-1 (HO-1)

In addition to its inhibitory effects on pro-inflammatory pathways, this compound has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1) .[2] HO-1 is a cytoprotective enzyme with potent anti-inflammatory, anti-apoptotic, and antioxidant properties. The induction of HO-1 is a key mechanism by which this compound may protect the intestinal mucosa from inflammatory damage.

Role of Heme Oxygenase-1 Induction by this compound

G Delmitide This compound (RDP58) HO1 Heme Oxygenase-1 (HO-1) Upregulation Delmitide->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects HO1->Anti_apoptotic Antioxidant Antioxidant Effects HO1->Antioxidant Mucosal_protection Intestinal Mucosal Protection Anti_inflammatory->Mucosal_protection Anti_apoptotic->Mucosal_protection Antioxidant->Mucosal_protection

Cytoprotective effects mediated by this compound-induced HO-1.
Modulation of Intestinal Microbiota

Recent preclinical evidence suggests that the therapeutic effects of this compound in DSS-induced colitis are dependent on the intestinal microbiota. Oral administration of this compound was found to alter the diversity and composition of the gut microbiota, leading to an increase in short-chain fatty acid (SCFA)-producing bacteria and promoting the generation of regulatory T cells (Tregs).[4] This indicates that this compound may also exert its beneficial effects by fostering a more balanced and less inflammatory gut microbial environment.

Conclusion

The preclinical data for this compound in models of ulcerative colitis are robust, demonstrating significant efficacy in reducing disease severity. Its unique dual mechanism of action, involving the suppression of key pro-inflammatory cytokine signaling pathways and the induction of the cytoprotective enzyme heme oxygenase-1, positions it as a compelling candidate for the treatment of ulcerative colitis. Furthermore, its positive influence on the gut microbiota adds another dimension to its therapeutic potential. These findings provide a strong rationale for the continued clinical development of this compound for patients with inflammatory bowel disease.

References

Methodological & Application

Delmitide Acetate: In Vitro Assay Protocols for Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delmitide Acetate, also known as RDP58, is a synthetic decapeptide with demonstrated anti-inflammatory properties. It has been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1] The primary mechanism of action is believed to be the inhibition of the MyD88-IRAK-TRAF6 signaling complex, a critical upstream component of the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, this compound has been reported to upregulate the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).

These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound. The protocols are designed for researchers in immunology, pharmacology, and drug development who are investigating novel anti-inflammatory compounds.

Data Presentation

The following table summarizes the reported in vitro effects of this compound on key inflammatory mediators. Note: Specific IC50 values and quantitative dose-response data for this compound are not widely available in the public domain. The values presented here are illustrative and based on the qualitative descriptions of its activity. Researchers should determine these values experimentally.

Assay TypeTargetCell TypeExpected Outcome with this compound
Cytokine Release AssayTNF-αHuman Lamina Propria Mononuclear Cells (LPMCs)Decreased production
Cytokine Release AssayIFN-γHuman Lamina Propria Mononuclear Cells (LPMCs)Decreased production
Cytokine Release AssayIL-12-Inhibition of production
Gene Expression AssayHeme Oxygenase-1 (HO-1)VariousUpregulation of mRNA and protein expression
NF-κB Activation AssayNF-κB Nuclear TranslocationVariousInhibition of translocation

Experimental Protocols

TNF-α and IFN-γ Release Assay in Human Lamina Propria Mononuclear Cells (LPMCs)

This protocol is adapted from methodologies used to study the effects of immunomodulatory agents on primary human intestinal cells.

Objective: To determine the effect of this compound on the spontaneous or stimulated production of TNF-α and IFN-γ from LPMCs isolated from inflamed intestinal tissue.

Materials:

  • This compound

  • Fresh intestinal biopsy samples from patients with inflammatory bowel disease

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Collagenase D

  • DNase I

  • Ficoll-Paque

  • Human TNF-α ELISA kit

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

Protocol:

  • Isolation of LPMCs:

    • Wash intestinal biopsies with sterile PBS.

    • Mince the tissue into small pieces and incubate in RPMI 1640 containing collagenase D (1 mg/mL) and DNase I (100 U/mL) for 1-2 hours at 37°C with gentle shaking.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Isolate LPMCs by density gradient centrifugation using Ficoll-Paque.

    • Wash the isolated cells twice with RPMI 1640.

    • Resuspend cells in complete RPMI 1640 and determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Treatment:

    • Seed LPMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI 1640.

    • Add this compound to the wells at various concentrations. Include a vehicle control (the solvent used to dissolve this compound).

    • For stimulated conditions, add an appropriate stimulus such as lipopolysaccharide (LPS) at 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

  • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

NF-κB Nuclear Translocation Assay

This protocol describes a method to visualize and quantify the inhibition of NF-κB nuclear translocation by this compound using immunofluorescence microscopy.

Objective: To assess the inhibitory effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

  • This compound

  • A suitable cell line (e.g., HeLa or RAW 264.7 macrophages)

  • DMEM or RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulus

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Glass coverslips

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

    • Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in 1% BSA) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and the NF-κB p65 (e.g., green or red) channels.

    • Quantify the nuclear translocation by measuring the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm in a statistically significant number of cells for each condition.

Data Analysis:

  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

  • Compare the average ratios between the different treatment groups. A lower ratio in this compound-treated cells compared to the stimulated control indicates inhibition of translocation.

Heme Oxygenase-1 (HO-1) Induction Assay

This protocol outlines a method to measure the induction of HO-1 protein expression by this compound using Western blotting.

Objective: To determine if this compound upregulates the expression of the anti-inflammatory enzyme HO-1.

Materials:

  • This compound

  • A suitable cell line (e.g., RAW 264.7 macrophages)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HO-1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody (or run a parallel gel).

Data Analysis:

  • Quantify the band intensity for HO-1 and the loading control for each sample using densitometry software.

  • Normalize the HO-1 band intensity to the corresponding loading control band intensity.

  • Express the results as fold change in HO-1 expression relative to the vehicle control.

Mandatory Visualizations

Delmitide_Acetate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Delmitide This compound Delmitide->IRAK Inhibition HO1 Heme Oxygenase-1 (HO-1) Delmitide->HO1 Induction AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory Genes Pro-inflammatory Gene Transcription (TNF-α, IFN-γ, IL-12) NFkB_nuc->Genes Activation

Caption: Signaling pathway of this compound's anti-inflammatory action.

Cytokine_Release_Assay_Workflow start Start: Isolate Human LPMCs seed Seed LPMCs in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat stimulate Stimulate with LPS (optional) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect elisa Perform TNF-α and IFN-γ ELISA collect->elisa analyze Analyze Data (Calculate % Inhibition, IC50) elisa->analyze end End analyze->end

Caption: Workflow for the in vitro cytokine release assay.

NFkB_Translocation_Assay_Workflow start Start: Seed cells on coverslips pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with TNF-α pretreat->stimulate fix Fix and Permeabilize Cells stimulate->fix stain Immunofluorescent Staining (Anti-p65 & DAPI) fix->stain image Fluorescence Microscopy Imaging stain->image quantify Quantify Nuclear vs. Cytoplasmic Fluorescence image->quantify analyze Analyze Inhibition of Translocation quantify->analyze end End analyze->end

Caption: Workflow for the NF-κB nuclear translocation assay.

References

Application Notes and Protocols for Testing Delmitide Acetate in Animal Models of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1][2] Animal models that mimic the pathology of human UC are indispensable for understanding its pathogenesis and for the preclinical evaluation of novel therapeutics.[3] Delmitide Acetate (also known as RDP58) is a novel, orally active, d-amino acid decapeptide with potent anti-inflammatory properties.[4][5] It has been shown to be effective in various autoimmune and inflammatory disease models.[6] The primary mechanism of action of this compound involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12), while promoting the activity of heme oxygenase 1.[1][4] This document provides detailed application notes and protocols for testing the efficacy of this compound in two commonly used murine models of ulcerative colitis: Dextran Sulfate Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis.

Mechanism of Action of this compound

This compound is a rationally designed peptide that acts as a novel inhibitor of the MyD88-IRAK-TRAF6 complex formation.[7] This complex is a critical component of the intracellular signaling pathway downstream of Toll-like receptors (TLRs), which play a key role in the innate immune response and the subsequent inflammatory cascade in IBD. By disrupting this complex, this compound effectively reduces the production of multiple pro-inflammatory cytokines.[7]

Delmitide_Acetate_MOA cluster_cell Signaling Pathway of this compound TLR TLR MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-12) NFkB->Cytokines Delmitide This compound Delmitide->IRAK

Caption: Signaling pathway of this compound in inhibiting pro-inflammatory cytokine production.

Animal Models of Ulcerative Colitis

Two of the most widely used and well-characterized animal models for inducing a UC-like pathology are the DSS and TNBS models.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is induced by administering DSS in the drinking water of mice.[3] DSS is a chemical colitogen that is directly toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation that closely resembles human UC.[3] The severity of colitis can be controlled by altering the concentration of DSS and the duration of administration, allowing for the induction of acute, chronic, or relapsing colitis.[3]

  • Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model involves the intra-rectal administration of the haptenating agent TNBS in an ethanol solution.[8] The ethanol serves to disrupt the mucosal barrier, allowing TNBS to penetrate the colonic tissue and elicit a T-cell mediated immune response, which shares immunological features with human Crohn's disease but is also widely used to study UC-related mechanisms.[8][9]

Efficacy Data of this compound in Colitis Models

Studies have demonstrated the therapeutic efficacy of orally administered this compound in mitigating the severity of colitis in both DSS and TNBS-induced models.[1][9] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDosageMean DAI Score (Day 7)Reference
Control (No DSS)-0-1[10]
DSS + Vehicle-~10[10]
DSS + this compound5 mg/kg/day, p.o.Significantly Reduced vs. Vehicle[1]
DSS + this compound10 mg/kg/day, p.o.Significantly Reduced vs. Vehicle[1]
DSS + 5-ASA50 mg/kg/day, p.o.Significantly Reduced vs. Vehicle[1]

Note: DAI is a composite score of weight loss, stool consistency, and rectal bleeding.[11]

Table 2: Effect of this compound on Histological Score in Colitis Models

Animal ModelTreatment GroupDosageMean Histological ScoreReference
DSS-InducedDSS + Vehicle-Significantly Increased vs. Control[1]
DSS-InducedDSS + this compound5 or 10 mg/kg/day, p.o.Significantly Reduced vs. Vehicle[1]
TNBS-InducedTNBS + Vehicle-Significantly Increased vs. Control[9]
TNBS-InducedTNBS + this compoundNot specified, p.o.Significantly Improved vs. Vehicle[9]

Note: Histological scores typically assess the degree of inflammation, crypt damage, and ulceration.

Experimental Protocols

The following are detailed protocols for inducing colitis and evaluating the therapeutic efficacy of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Testing Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Induction Colitis Induction (DSS or TNBS) Grouping->Induction Treatment This compound Administration (p.o.) Induction->Treatment Monitoring Daily Monitoring (Weight, DAI) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Analysis Endpoint Analysis (Colon Length, Histology, MPO, Cytokines) Sacrifice->Analysis

References

Application Notes and Protocols for DSS-Induced Colitis Model and Delmitide Acetate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice and for evaluating the therapeutic efficacy of Delmitide Acetate.

Introduction to the DSS-Induced Colitis Model

The DSS-induced colitis model is a widely used translational animal model for inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Administration of DSS, a synthetic sulfated polysaccharide, in the drinking water of rodents disrupts the colonic epithelial barrier, leading to an influx of luminal antigens into the mucosa and triggering an inflammatory response that mimics many features of human UC. Key characteristics of this model include its simplicity, reproducibility, and the ability to induce acute, chronic, or relapsing colitis by varying the concentration and duration of DSS administration.

Introduction to this compound (RDP58)

This compound, also known as RDP58, is an orally active, synthetic d-isomer decapeptide with potent anti-inflammatory properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokine production, notably tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). Additionally, Delmitide up-regulates the expression of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory functions. This dual action makes Delmitide a promising therapeutic candidate for IBD. Preclinical studies have demonstrated its efficacy in reducing disease severity in the DSS model of colitis.

Key Signaling Pathways

DSS-Induced Inflammatory Cascade

DSS administration initiates a complex inflammatory cascade. The initial damage to the colonic epithelium allows bacterial products to penetrate the lamina propria, where they are recognized by immune cells. This triggers the activation of downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and the recruitment of neutrophils and other inflammatory cells.

This compound Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It inhibits the synthesis of TNF-α and IFN-γ, two central mediators in the pathogenesis of IBD. Furthermore, it upregulates Heme Oxygenase-1 (HO-1), which in turn produces carbon monoxide (CO) and biliverdin. These molecules have anti-inflammatory, anti-apoptotic, and antioxidant properties, contributing to the resolution of inflammation and tissue protection.

Delmitide_Signaling_Pathway DSS DSS-Induced Epithelial Damage PAMPs Bacterial Products (PAMPs) DSS->PAMPs allows entry ImmuneCells Immune Cells (Macrophages, etc.) PAMPs->ImmuneCells activate ProInflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-12) ImmuneCells->ProInflammatory produce Inflammation Colonic Inflammation ProInflammatory->Inflammation Resolution Resolution of Inflammation Inflammation->Resolution Delmitide This compound Delmitide->ProInflammatory inhibits HO1 Heme Oxygenase-1 (HO-1) Upregulation Delmitide->HO1 upregulates AntiInflammatory Anti-inflammatory Effects (CO, Biliverdin) HO1->AntiInflammatory AntiInflammatory->Resolution Experimental_Workflow cluster_pre Pre-Experiment cluster_induction Induction & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline DSS_Admin DSS Administration in Drinking Water (e.g., 7 days) Baseline->DSS_Admin Treatment_Admin This compound or Vehicle (Oral Gavage, Daily) Daily_Monitoring Daily Monitoring (Weight, Stool Consistency, Bleeding) DSS_Admin->Daily_Monitoring Treatment_Admin->Daily_Monitoring DAI_Calc DAI Score Calculation Daily_Monitoring->DAI_Calc Sacrifice Euthanasia & Sample Collection (e.g., Day 8) DAI_Calc->Sacrifice Colon_Analysis Colon Length & Weight Sacrifice->Colon_Analysis Histology Histological Analysis Colon_Analysis->Histology MPO Myeloperoxidase (MPO) Assay Colon_Analysis->MPO Cytokines Cytokine Analysis (ELISA/qPCR) Colon_Analysis->Cytokines

Application Notes and Protocols for Measuring Delmitide Acetate Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of Delmitide Acetate (also known as RDP58), a decapeptide with known anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12). Its mechanism of action is linked to the modulation of inflammatory signaling pathways, including the NF-κB pathway.

The following sections offer step-by-step protocols for three key cell-based assays to quantify the bioactivity of this compound:

  • Inhibition of TNF-α Production in Macrophages: To measure the inhibitory effect of this compound on a key pro-inflammatory cytokine.

  • Inhibition of NF-κB Activation: To investigate the compound's activity on a central signaling pathway in inflammation.

  • Inhibition of T-Cell Proliferation: To assess the immunomodulatory effects of this compound on T-lymphocyte proliferation.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables are templates for presenting your experimental results.

Table 1: Inhibition of TNF-α Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% InhibitionIC50 (µM)
0 (Vehicle Control)0
0.1
1
10
50
100

Table 2: Inhibition of NF-κB Activation by this compound in a Reporter Assay

This compound Concentration (µM)Luciferase Activity (RLU) (Mean ± SD)% InhibitionIC50 (µM)
0 (Vehicle Control)0
0.1
1
10
50
100

Table 3: Inhibition of T-Cell Proliferation by this compound

This compound Concentration (µM)BrdU Incorporation (Absorbance) (Mean ± SD)% InhibitionIC50 (µM)
0 (Vehicle Control)0
0.1
1
10
50
100

Signaling Pathway and Experimental Workflows

Signaling Pathway

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α) Nucleus->Cytokines Induces Transcription Delmitide This compound Delmitide->IKK Inhibits

Caption: this compound's inhibitory action on the NF-κB signaling pathway.

Experimental Protocols

Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the secretion of TNF-α from murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

G cluster_workflow TNF-α Inhibition Assay Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect supernatant E->F G 7. Perform TNF-α ELISA F->G G cluster_workflow NF-κB Reporter Assay Workflow A 1. Seed NF-κB reporter cells in 96-well plate B 2. Incubate overnight A->B C 3. Treat with This compound B->C D 4. Stimulate with TNF-α or LPS C->D E 5. Incubate for 6-8 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G G cluster_workflow T-Cell Proliferation (BrdU) Assay Workflow A 1. Seed Jurkat cells in 96-well plate B 2. Add this compound and mitogen (PHA/PMA) A->B C 3. Incubate for 48-72 hours B->C D 4. Add BrdU labeling solution C->D E 5. Incubate for 2-4 hours D->E F 6. Fix, denature, and add anti-BrdU antibody E->F G 7. Add substrate and measure absorbance F->G

Quantifying TNF-alpha Suppression by Delmitide Acetate In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for quantifying the in vitro suppression of Tumor Necrosis Factor-alpha (TNF-alpha) by Delmitide Acetate. This compound is investigated for its potential to modulate the inflammatory response by inhibiting the production and signaling of TNF-alpha, a key pro-inflammatory cytokine. The following sections detail the underlying signaling pathways, provide standardized protocols for quantifying TNF-alpha suppression, and present illustrative data in a structured format.

Introduction

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases. Its overproduction is a hallmark of various autoimmune disorders, making it a critical target for therapeutic intervention. This compound has emerged as a potential modulator of the inflammatory cascade. Understanding its precise mechanism and quantifying its efficacy in suppressing TNF-alpha is crucial for its development as a therapeutic agent. This document outlines the in vitro methodologies to assess the inhibitory potential of this compound on TNF-alpha production.

Mechanism of Action: TNF-alpha Signaling Pathway

TNF-alpha exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating a cascade of intracellular signaling events that lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of various pro-inflammatory genes, including TNF-alpha itself. This compound is hypothesized to interfere with this pathway, leading to a reduction in TNF-alpha production.

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB IKK_complex->NF_kappa_B releases nucleus Nucleus NF_kappa_B->nucleus translocates to pro_inflammatory_genes Pro-inflammatory Gene Expression nucleus->pro_inflammatory_genes activates Delmitide_Acetate This compound Delmitide_Acetate->IKK_complex inhibits

Caption: Simplified TNF-alpha signaling pathway and the putative inhibitory action of this compound.

Data Presentation: In Vitro TNF-alpha Suppression by this compound

The following tables summarize representative quantitative data from in vitro assays assessing the efficacy of this compound in suppressing TNF-alpha production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Table 1: Dose-Dependent Inhibition of TNF-alpha Protein Secretion by this compound

This compound Conc. (µM)TNF-alpha Concentration (pg/mL) ± SD% Inhibition
0 (LPS only)1250 ± 850%
1980 ± 6221.6%
10540 ± 4556.8%
50210 ± 2883.2%
10095 ± 1592.4%

Table 2: Effect of this compound on TNF-alpha mRNA Expression

This compound Conc. (µM)Relative TNF-alpha mRNA Expression (Fold Change) ± SD% Inhibition of Expression
0 (LPS only)100 ± 120%
175 ± 925%
1038 ± 562%
5015 ± 385%
1006 ± 294%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of TNF-alpha Secretion by ELISA

This protocol outlines the measurement of secreted TNF-alpha in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound for 1 hour A->B C Stimulate with LPS (1 µg/mL) for 4-6 hours B->C D Collect cell culture supernatants C->D E Perform TNF-alpha ELISA according to manufacturer's protocol D->E F Measure absorbance at 450 nm E->F G Calculate TNF-alpha concentration using a standard curve F->G

Caption: Experimental workflow for quantifying TNF-alpha secretion by ELISA.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Mouse TNF-alpha ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Remove the medium and pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) in fresh serum-free DMEM for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatants.

  • ELISA: Perform the TNF-alpha ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-alpha in each sample by interpolating from a standard curve generated with recombinant TNF-alpha.

Protocol 2: Analysis of TNF-alpha mRNA Expression by RT-qPCR

This protocol describes the quantification of TNF-alpha gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • Treated RAW 264.7 cells (from a parallel experiment to Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR SYBR Green Master Mix

  • Primers for mouse TNF-alpha and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: After the treatment period, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for TNF-alpha and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in TNF-alpha mRNA expression, normalized to the housekeeping gene.

Logical Relationship: this compound's Suppressive Action

The following diagram illustrates the logical flow of how this compound leads to the suppression of TNF-alpha.

Logical_Flow A Inflammatory Stimulus (e.g., LPS) B Activation of Intracellular Signaling (e.g., NF-κB pathway) A->B E Decreased Transcription of TNF-alpha gene B->E activates C This compound D Inhibition of Signaling Cascade C->D leads to D->E F Reduced TNF-alpha Protein Synthesis and Secretion E->F G Attenuation of Inflammatory Response F->G

Caption: Logical workflow of this compound's anti-inflammatory effect on TNF-alpha.

Conclusion

The protocols and data presented in this document provide a framework for the in vitro characterization of this compound as a TNF-alpha suppressant. The use of standardized assays such as ELISA and RT-qPCR allows for the robust quantification of its inhibitory effects on both protein secretion and gene expression. These methodologies are essential for the pre-clinical evaluation and further development of this compound as a potential therapeutic for inflammatory diseases.

Application Notes and Protocols: Western Blot Analysis of Heme Oxygenase 1 (HO-1) Induction by RDP58

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the potential of the novel immunomodulatory peptide, RDP58, to induce the expression of the cytoprotective and anti-inflammatory enzyme, Heme Oxygenase 1 (HO-1). While RDP58 is known to exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines[1][2][3][4], its direct impact on the HO-1 pathway, a critical endogenous defense mechanism against oxidative stress and inflammation, remains an area of active investigation[5][6]. These protocols and application notes are designed to facilitate research into this novel therapeutic avenue.

Data Presentation

The following table represents a hypothetical data set from a dose-response experiment designed to quantify the induction of HO-1 by RDP58 in a relevant cell line (e.g., human intestinal epithelial cells or macrophages). Data is presented as the mean fold change in HO-1 protein expression relative to an untreated control, as determined by densitometric analysis of Western blot bands.

Treatment GroupRDP58 Concentration (µg/mL)Mean Fold Change in HO-1 Expression (± SEM)
Vehicle Control01.00 ± 0.12
RDP58101.85 ± 0.21
RDP58503.42 ± 0.35
RDP581005.15 ± 0.48
Positive Control (e.g., Hemin)20 µM8.20 ± 0.65

Experimental Protocols

Cell Culture and RDP58 Treatment

This protocol outlines the steps for culturing a suitable cell line and treating the cells with RDP58 to assess its effect on HO-1 expression.

  • Cell Seeding: Plate a suitable cell line (e.g., HT-29 human colon adenocarcinoma cells or THP-1 human monocytic cells differentiated into macrophages) in 6-well plates at a density of 1 x 10^6 cells per well. Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Starvation (Optional): Once the cells reach 70-80% confluency, you may wish to serum-starve the cells for 12-24 hours to reduce basal signaling activity. Replace the growth medium with a serum-free or low-serum medium.

  • RDP58 Treatment: Prepare a stock solution of RDP58 in a suitable solvent (e.g., sterile phosphate-buffered saline). Dilute the stock solution to the desired final concentrations in the cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of RDP58 or the vehicle control. Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to assess the temporal dynamics of HO-1 induction.

Western Blot Protocol for HO-1 Detection

This protocol provides a detailed procedure for performing a Western blot to detect and quantify HO-1 protein levels in cell lysates.[7][8][9]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[8][10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay or a similar method, following the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HO-1 (e.g., rabbit anti-HO-1) diluted in the blocking buffer overnight at 4°C with gentle agitation.[11]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis:

    • Perform densitometric analysis of the HO-1 bands using image analysis software.

    • Normalize the HO-1 signal to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

Visualizations

Signaling Pathway for HO-1 Induction

HO1_Induction_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits RDP58 RDP58 MAPK MAPK (e.g., p38) RDP58->MAPK ? Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation MAPK->Nrf2 Phosphorylates ARE ARE Nrf2_n->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation

Caption: Proposed signaling pathway for RDP58-mediated HO-1 induction.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment with RDP58 B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis & Quantification G->H

Caption: Workflow for Western blot analysis of HO-1.

References

Application Notes and Protocols for Oral Administration of Delmitide Acetate in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmitide Acetate, also known as RDP58, is an orally active, d-isomer decapeptide with demonstrated anti-inflammatory properties.[1] It has shown therapeutic potential in preclinical murine models of inflammatory bowel disease (IBD), specifically in dextran sodium sulfate (DSS)-induced colitis.[2] this compound's mechanism of action involves the suppression of pro-inflammatory cytokines such as TNF-alpha, IFN-gamma, and interleukin-12, alongside the enhancement of heme oxygenase 1 activity.[1] Recent studies further suggest that its oral administration ameliorates colitis by modulating the intestinal microbiota, leading to an increase in short-chain fatty acids (SCFAs) and regulatory T cells (Tregs).[2]

These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the oral administration of this compound in murine models of colitis. The information is intended to guide researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies involving the oral administration of this compound in a murine model of DSS-induced colitis.

ParameterControl (DSS only)This compound (RDP58) TreatedFold Change/Percentage ImprovementReference
Efficacy in DSS-Induced Colitis
Disease Activity Index (DAI) ScoreSignificantly elevatedSignificantly reducedData not quantified in text[2]
Colon LengthSignificantly shortenedSignificantly longerData not quantified in text[2]
TNF-α Level in ColonElevatedSignificantly reducedData not quantified in text[2]
Histological Pathology ScoreHighSignificantly lowerData not quantified in text[2]
Intestinal Barrier PermeabilityIncreasedSignificantly decreasedData not quantified in text[2]
Pharmacokinetics (Oral Administration)
Oral BioavailabilityNot AvailableTo Be Determined--
Peak Plasma Concentration (Cmax)Not AvailableTo Be Determined--
Time to Peak Concentration (Tmax)Not AvailableTo Be Determined--
Half-life (t1/2)Not AvailableTo Be Determined--

Note: Specific pharmacokinetic parameters for the oral administration of this compound in murine models are not currently available in the reviewed literature. The table indicates these as "To Be Determined." A general protocol for conducting a pharmacokinetic study is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a DSS-Induced Colitis Murine Model

This protocol is based on methodologies described in studies of RDP58 in DSS-induced colitis.[2]

1. Animal Model:

  • Species: C57BL/6 mice, 8-10 weeks old.
  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Induction of Colitis:

  • Prepare a 2.5% (w/v) solution of Dextran Sodium Sulfate (DSS; molecular weight 36,000-50,000 Da) in sterile drinking water.
  • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.
  • A control group should receive regular sterile drinking water.

3. Preparation and Administration of this compound:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or phosphate-buffered saline, PBS). The exact concentration will depend on the desired dosage.
  • Administration:
  • Starting from the first day of DSS administration, administer this compound or vehicle control to the respective groups of mice daily via oral gavage.
  • Use a sterile, flexible feeding needle appropriate for the size of the mice to minimize stress and injury.
  • The volume of administration should be consistent across all animals (e.g., 100-200 µL).
  • Dosage will need to be optimized, but a starting point can be derived from similar peptide studies.

4. Monitoring and Sample Collection:

  • Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily for each mouse to calculate the Disease Activity Index (DAI).
  • Termination: At the end of the 7-day treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
  • Sample Collection:
  • Measure the length of the colon from the cecum to the anus.
  • Collect colon tissue for histological analysis (fix in 10% neutral buffered formalin) and for measurement of inflammatory markers (e.g., TNF-α via ELISA or qPCR, snap-freeze in liquid nitrogen).
  • Collect cecal contents for gut microbiota analysis (16S rRNA sequencing).

5. Data Analysis:

  • Compare body weight changes, DAI scores, and colon length between the different treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).
  • Analyze histological scores of inflammation and tissue damage.
  • Quantify cytokine levels in colon tissue homogenates.
  • Analyze changes in the composition and diversity of the gut microbiota.

Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Mice

1. Animal Model and Housing:

  • Use healthy, fasted C57BL/6 mice. Fasting overnight (approximately 12 hours) with free access to water is recommended before oral administration.

2. Drug Preparation and Administration:

  • Prepare a solution of this compound in a suitable vehicle at a known concentration.
  • Administer a single dose of this compound via oral gavage.
  • For determination of oral bioavailability, a separate group of mice should receive an intravenous (IV) administration of this compound.

3. Blood Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr).
  • Blood can be collected via a suitable method such as retro-orbital bleeding or tail vein sampling into tubes containing an appropriate anticoagulant (e.g., EDTA).
  • Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

4. Bioanalytical Method:

  • Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:
  • Area Under the Curve (AUC)
  • Maximum Plasma Concentration (Cmax)
  • Time to Maximum Plasma Concentration (Tmax)
  • Elimination Half-life (t1/2)
  • Clearance (CL)
  • Volume of Distribution (Vd)
  • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizations

Signaling Pathways and Experimental Workflow

Delmitide_Acetate_MOA cluster_oral Oral Administration cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Effects This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota modulates Immune Cells Immune Cells This compound->Immune Cells acts on Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) Gut Microbiota->Short-Chain Fatty Acids (SCFAs) produces Epithelial Cells Epithelial Cells Heme Oxygenase 1 Heme Oxygenase 1 Immune Cells->Heme Oxygenase 1 enhances TNF-alpha TNF-alpha Immune Cells->TNF-alpha inhibits IFN-gamma IFN-gamma Immune Cells->IFN-gamma inhibits IL-12 IL-12 Immune Cells->IL-12 inhibits Inflammation Inflammation Regulatory T Cells (Tregs) Regulatory T Cells (Tregs) Regulatory T Cells (Tregs)->Inflammation suppresses Heme Oxygenase 1->Inflammation suppresses Short-Chain Fatty Acids (SCFAs)->Regulatory T Cells (Tregs) promotes generation TNF-alpha->Inflammation IFN-gamma->Inflammation IL-12->Inflammation

Caption: Mechanism of Action of Oral this compound.

Experimental_Workflow start Start: Acclimatize Mice induce_colitis Induce Colitis (2.5% DSS in drinking water for 7 days) start->induce_colitis treatment Daily Oral Gavage: - Vehicle Control - this compound induce_colitis->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring euthanasia Euthanasia (Day 7) monitoring->euthanasia sample_collection Sample Collection: - Colon (length, histology, cytokines) - Cecal Contents (microbiota) euthanasia->sample_collection analysis Data Analysis: - Statistical Comparison - Histological Scoring - Cytokine Quantification - Microbiota Profiling sample_collection->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental Workflow for Efficacy Studies.

References

RDP58: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of RDP58 in preclinical research, based on published studies. RDP58 is a rationally designed, synthetic decapeptide with immunomodulatory properties, showing potential in various inflammatory and autoimmune disease models.

Mechanism of Action

RDP58 is a novel anti-inflammatory peptide that disrupts intracellular signaling pathways associated with inflammation. It has been shown to inhibit the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[1] The mechanism of action involves the disruption of the MyD88-IRAK-TRAF6 complex formation, a critical step in the signaling cascade of Toll-like receptors (TLRs) and the IL-1 receptor family. By inhibiting this complex, RDP58 effectively blocks downstream activation of transcription factors like NF-κB, which are responsible for the expression of numerous inflammatory genes.[2]

Signaling Pathway of RDP58

RDP58_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_activation->Pro_inflammatory_Cytokines Transcription RDP58 RDP58 RDP58->MyD88 Inhibits Complex Formation DSS_Colitis_Workflow start Start induction Induce Colitis (DSS in drinking water) start->induction treatment Oral Administration (RDP58 or Vehicle) induction->treatment monitoring Daily Monitoring (Weight, DAI) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Analysis (Colon length, Histology, MPO, Cytokines) euthanasia->analysis end End analysis->end TPA_Dermatitis_Workflow start Start induction Induce Dermatitis (Topical TPA) start->induction treatment Topical Administration (RDP58 or Vehicle) induction->treatment monitoring Monitor Skin Thickness treatment->monitoring euthanasia Euthanasia & Biopsy Collection monitoring->euthanasia analysis Analysis (Histology, MPO, Cytokines) euthanasia->analysis end End analysis->end LPS_Cystitis_Workflow start Start catheterization Catheterize Bladder start->catheterization induction Instill LPS catheterization->induction dwell_lps LPS Dwell induction->dwell_lps drain_lps Drain Bladder dwell_lps->drain_lps treatment Instill RDP58 or Vehicle drain_lps->treatment dwell_rdp58 RDP58 Dwell treatment->dwell_rdp58 drain_rdp58 Drain Bladder dwell_rdp58->drain_rdp58 euthanasia Euthanasia & Bladder Excision drain_rdp58->euthanasia analysis Analysis (Histology, Wet Weight, Cytokines) euthanasia->analysis end End analysis->end

References

Troubleshooting & Optimization

Delmitide Acetate solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delmitide Acetate. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity water.[1][2] For cell culture applications, it is crucial to use sterile, nuclease-free water.

Q2: What is the known solubility of this compound in water?

A2: Vendor-supplied information indicates a solubility of approximately 8.33 mg/mL in water.[1][2] It is important to note that sonication may be required to achieve complete dissolution at this concentration.[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, we recommend starting with a concentration higher than your final working concentration. For detailed steps, please refer to the Experimental Protocols section. Always use sterile water and filter-sterilize the final stock solution before use in cell culture.[1]

Q4: I am observing precipitation when diluting my this compound stock solution in cell culture media. What should I do?

A4: Precipitation upon dilution can be due to several factors, including high peptide concentration, interactions with media components, or pH shifts. Please refer to the Troubleshooting Guide for a systematic approach to resolving this issue.

Stability

Q5: How stable is this compound in its lyophilized form and in solution?

A5: As a lyophilized powder, this compound is stable for extended periods when stored under appropriate conditions. In solution, stability is more limited. The following table summarizes the recommended storage conditions and expected stability.

FormStorage TemperatureDurationNotes
Lyophilized Powder-80°C2 yearsSealed, away from moisture and light.[1]
Lyophilized Powder-20°C1 yearSealed, away from moisture and light.[1]
Stock Solution in Water-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution in Water-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Q6: Is there specific data on the stability of this compound in cell culture media like DMEM or RPMI-1640?

A6: Currently, there is no publicly available quantitative data on the half-life or degradation rate of this compound in specific cell culture media. Peptide stability in media can be influenced by enzymes present in serum supplements and inherent chemical instability.[3][4][5] It is recommended to perform a stability study under your specific experimental conditions.

Q7: What factors can affect the stability of this compound in my experiments?

A7: Several factors can impact peptide stability in cell culture. The following table outlines key considerations.

FactorImpact on StabilityMitigation Strategies
Enzymatic Degradation Proteases and peptidases in serum can cleave the peptide.Use heat-inactivated serum, serum-free media, or protease inhibitor cocktails.
pH of Media Extreme pH values can lead to hydrolysis of peptide bonds.Maintain physiological pH of the cell culture medium (typically 7.2-7.4).
Temperature Higher temperatures accelerate chemical degradation.Store stock solutions at -20°C or -80°C and minimize time at 37°C.
Repeated Freeze-Thaw Cycles Can lead to peptide aggregation and degradation.Aliquot stock solutions into single-use volumes.
Adsorption to Surfaces Peptides can adsorb to plasticware, reducing the effective concentration.Use low-protein-binding tubes and pipette tips.
Mechanism of Action

Q8: What is the mechanism of action of this compound?

A8: this compound is an anti-inflammatory peptide.[1][6][7] Its primary mechanism involves the suppression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1][6][7] Additionally, it upregulates the activity of Heme Oxygenase 1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties.[1][6][7] It is thought to disrupt cellular signaling through Toll-like and TNF receptor families.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Pre-dissolution Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex the vial to mix. If complete dissolution is not achieved, sonicate the solution in a water bath for short intervals until the solution is clear.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in low-protein-binding microcentrifuge tubes. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Incubation: Dilute the this compound stock solution to the final working concentration in your cell culture medium of choice (e.g., DMEM or RPMI-1640) with and without serum. Incubate the media at 37°C in a CO2 incubator.

  • Time Points: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Immediately freeze the samples at -80°C until analysis.

  • Sample Preparation: For analysis, thaw the samples and precipitate proteins if serum was used. A common method is to add a 1:2 volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[9][10][11]

  • Data Interpretation: Plot the concentration of intact this compound against time to determine the degradation kinetics and calculate the half-life (t½) of the peptide in the specific medium.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation
SymptomPossible CauseSuggested Solution
Lyophilized powder does not dissolve in water.Insufficient mixing or concentration is too high.Gently vortex and/or sonicate the solution.[1] If solubility issues persist, try preparing a more dilute stock solution.
Precipitation observed after adding to cell culture media.The peptide is aggregating or precipitating due to media components or pH.Pre-dilute the stock solution in a small volume of sterile water or a buffer compatible with your media before adding it to the final volume of media. Ensure the final concentration is within the solubility limits.
Cloudiness in the media over time.Peptide degradation products are precipitating, or there is microbial contamination.Ensure aseptic technique during preparation. If contamination is ruled out, the cloudiness may be due to peptide instability.
Issue 2: Inconsistent or No Biological Effect
SymptomPossible CauseSuggested Solution
Expected biological response is not observed.The peptide has degraded.Prepare fresh stock solutions. Perform a stability test (Protocol 2) to determine the peptide's half-life in your specific experimental conditions. Add the peptide to the culture more frequently if it is found to be unstable.
The peptide has adsorbed to plasticware.Use low-protein-binding tubes and pipette tips for all steps.
Incorrect dosage or calculation.Double-check all calculations for dilution and final concentration.
High variability between replicate experiments.Inconsistent peptide concentration due to degradation or handling.Strictly adhere to standardized protocols for stock solution preparation and handling. Minimize freeze-thaw cycles by using single-use aliquots.

Visualizations

Delmitide_Signaling_Pathway cluster_membrane Cell Membrane TLR_TNFR TLR/TNF Receptors Signaling_Cascade Pro-inflammatory Signaling Cascade TLR_TNFR->Signaling_Cascade Delmitide This compound Delmitide->TLR_TNFR Inhibits HO1 Heme Oxygenase 1 (HO-1) Activity Delmitide->HO1 Upregulates Cytokine_Production TNF-α, IFN-γ, IL-12 Production Signaling_Cascade->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation HO1->Inflammation Reduces

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare Delmitide Stock Solution Start->Prepare_Stock Culture_Cells Culture Cells to Desired Confluency Start->Culture_Cells Treat_Cells Treat Cells with This compound Prepare_Stock->Treat_Cells Culture_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Collect_Samples Collect Supernatant and/or Cell Lysate Incubate->Collect_Samples Analyze Perform Downstream Analysis (e.g., ELISA, qPCR) Collect_Samples->Analyze End End Analyze->End

Caption: General workflow for a cell-based assay.

Troubleshooting_Logic Start Unexpected Results? Check_Solubility Precipitation Observed? Start->Check_Solubility Check_Stability Inconsistent Activity? Check_Solubility->Check_Stability No Sol_Yes Review Solubility Protocol Check_Solubility->Sol_Yes Yes Check_Controls Controls Behaving as Expected? Check_Stability->Check_Controls No Stab_Yes Assess Peptide Stability Check_Stability->Stab_Yes Yes Ctrl_No Troubleshoot Assay Components Check_Controls->Ctrl_No No End Re-run Experiment Check_Controls->End Yes Sol_Yes->End Stab_Yes->End Ctrl_No->End

Caption: Troubleshooting logic for unexpected results.

References

Optimizing Delmitide Acetate concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delmitide Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as RDP58) is a synthetic d-isomer decapeptide with potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1][2][3] Additionally, this compound up-regulates the activity of Heme Oxygenase 1 (HO-1), an enzyme with cytoprotective and anti-inflammatory functions.[1][2][3] It is believed to disrupt cellular signaling pathways associated with Toll-like receptors and the TNF receptor family.[4]

Q2: What is the recommended starting concentration for this compound in in vitro studies?

While specific optimal concentrations can be cell-type and assay-dependent, a general starting point for exploratory in vitro studies with anti-inflammatory peptides is in the low micromolar (µM) to nanomolar (nM) range. For a TNF-α neutralization assay with a different peptide, concentrations ranging from 1 pM to 10 µM were used.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

For optimal stability, this compound should be stored at -20°C in its lyophilized form and protected from light. For preparing a stock solution, sterile, nuclease-free water can be used, although for hydrophobic peptides, a small amount of DMSO may be necessary to aid dissolution before further dilution in aqueous buffer. A product data sheet for this compound indicates solubility in water at 8.33 mg/mL with the aid of ultrasound. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.

Q4: In which cell lines can I test the activity of this compound?

Based on its mechanism of action, cell lines commonly used to study inflammation are suitable for testing this compound. These include:

  • Monocytic/Macrophage cell lines: Human THP-1 and murine RAW 264.7 cells are widely used models for studying inflammatory responses. THP-1 cells can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[5][6][7][8]

  • Intestinal epithelial cell lines: Given its research application in ulcerative colitis, cell lines such as Caco-2 or HT-29 could be relevant models.

  • Keratinocytes: As Delmitide has been shown to be effective in a dermatitis model, primary keratinocytes or keratinocyte cell lines could be used.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low activity observed Suboptimal peptide concentration.Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration.
Peptide degradation.Ensure proper storage of lyophilized peptide and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected.
Low cell responsiveness.Confirm that the chosen cell line expresses the target receptors (e.g., TNF receptors, Toll-like receptors) and is known to produce the cytokines of interest upon stimulation.
High variability between replicates Inconsistent cell seeding density.Ensure a uniform cell suspension and accurate cell counting before seeding plates.
Incomplete peptide dissolution.Ensure the peptide is fully dissolved in the initial solvent before further dilution in culture media. Sonication may aid in dissolving the peptide.
Edge effects in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Cell toxicity observed Peptide concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the cytotoxic threshold for functional assays.
Solvent toxicity.If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%, but ideally ≤0.1%).

Experimental Protocols

General Protocol for In Vitro Stimulation and Cytokine Measurement

This protocol provides a general framework. Specific parameters such as cell seeding density, stimulation time, and this compound concentration should be optimized for your specific cell line and experimental goals.

  • Cell Seeding:

    • Culture your chosen cell line (e.g., THP-1, RAW 264.7) according to standard protocols.

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and stabilize overnight.

  • Pre-treatment with this compound:

    • Prepare a working solution of this compound in cell culture medium at various concentrations.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for a pre-determined time (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • Prepare a stock solution of an inflammatory stimulus such as Lipopolysaccharide (LPS) or TNF-α.

    • Add the stimulus to the wells containing the cells and this compound.

    • Include appropriate controls: untreated cells, cells with stimulus only, and cells with this compound only.

  • Incubation:

    • Incubate the plate for a period sufficient to induce cytokine production (e.g., 4-24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant for cytokine analysis.

    • Measure the concentration of the target cytokine (e.g., TNF-α, IL-12) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Cell lysates can be prepared for analysis of intracellular markers like Heme Oxygenase 1 by Western blot or other methods.

Dose-Response Experiment for this compound
Parameter Recommendation
Cell Line THP-1 (differentiated with PMA) or RAW 264.7
Seeding Density Optimize for 70-80% confluency at the time of the assay.
This compound Concentrations Prepare a serial dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
Stimulus LPS (10-100 ng/mL) or TNF-α (10-20 ng/mL).
Incubation Time 4-24 hours post-stimulation.
Readout TNF-α levels in the supernatant measured by ELISA.
Data Analysis Plot the percentage of TNF-α inhibition against the log of this compound concentration to determine the EC50 value.

Visualizations

Signaling Pathway of this compound

Delmitide_Acetate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor Signaling Downstream Signaling (e.g., NF-κB, MAPK pathways) TLR->Signaling TNFR TNF Receptor TNFR->Signaling Delmitide This compound Delmitide->Signaling HO1_Induction Heme Oxygenase 1 Induction Delmitide->HO1_Induction Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IFN-γ, IL-12) Signaling->Cytokine_Production Anti_Inflammatory Anti-inflammatory Effects HO1_Induction->Anti_Inflammatory

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture and Seed Cells (e.g., THP-1, RAW 264.7) C 3. Pre-treat Cells with This compound A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add Inflammatory Stimulus (e.g., LPS) C->D E 5. Incubate for 4-24 hours D->E F 6. Collect Supernatant E->F G 7. Measure TNF-α by ELISA F->G H 8. Determine EC50 from Dose-Response Curve G->H

Caption: Workflow for determining the optimal concentration.

References

Potential off-target effects of Delmitide Acetate in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Delmitide Acetate (also known as RDP58) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic decapeptide designed to have anti-inflammatory properties. Its primary mechanism of action is the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1][2] It achieves this by disrupting the formation of the MyD88-IRAK-TRAF6 signaling complex, a key component of the downstream signaling pathway of Toll-like receptors (TLRs) and the IL-1 receptor.[2][3] This disruption prevents the activation of downstream kinases and transcription factors responsible for inflammatory gene expression.

Q2: What are the potential off-target effects of this compound observed in preclinical studies?

While "off-target" can be defined in various ways, this compound has been shown to have broader bioactivity beyond the direct inhibition of the MyD88-IRAK-TRAF6 complex. These effects may be considered off-target or part of a broader, pleiotropic mechanism of action. Key observations include:

  • Upregulation of Heme Oxygenase-1 (HO-1): Delmitide has been shown to upregulate the expression of HO-1, an enzyme with cytoprotective and anti-inflammatory properties.[4] The induction of HO-1 may contribute to its overall anti-inflammatory effects.

  • Reduction of Substance P and Nerve Growth Factor (NGF): In a preclinical model of cystitis, Delmitide significantly reduced the production of Substance P and NGF, suggesting a potential role in modulating neuro-inflammation.[5]

  • Gastrointestinal Effects: At very high oral doses in preclinical models, mild gastrointestinal irritation has been reported.

  • Altered Cytokine Balance: As an immunomodulatory agent, Delmitide can alter the balance of cytokines, which in some contexts, could increase susceptibility to certain infections.

  • Potential for Hepatotoxicity: Long-term, high-dose studies in preclinical models have suggested a possibility of hepatotoxicity.

Q3: Has this compound been associated with any adverse events in clinical trials?

In phase I studies with healthy male volunteers, Delmitide was found to be safe and well-tolerated at oral doses up to 600 mg daily.[3] In a study involving patients with mild-to-moderate ulcerative colitis, adverse events were not significantly different between the placebo and Delmitide (300 mg) groups.[2]

Troubleshooting Guide for Experimental Research

Issue: Variability in experimental results when assessing the anti-inflammatory effects of Delmitide.

  • Possible Cause 1: Cell Passage Number. The responsiveness of cell lines to immunomodulatory agents can change with increasing passage number.

    • Troubleshooting Tip: Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 2: Purity and Formulation of Delmitide. The purity and solubility of the peptide can impact its biological activity.

    • Troubleshooting Tip: Ensure the use of high-purity this compound and prepare fresh solutions for each experiment. Validate the solubility of the peptide in your chosen vehicle.

  • Possible Cause 3: Stimulation Conditions. The concentration and timing of the inflammatory stimulus (e.g., LPS) can significantly impact the observed inhibitory effects of Delmitide.

    • Troubleshooting Tip: Optimize the concentration of the stimulus and the pre-incubation time with Delmitide to achieve a robust and reproducible inflammatory response and subsequent inhibition.

Issue: Unexpected cell toxicity observed in vitro.

  • Possible Cause: High Concentration of Delmitide or Vehicle. While generally well-tolerated, very high concentrations of Delmitide or the vehicle (e.g., DMSO) may induce cytotoxicity.

    • Troubleshooting Tip: Perform a dose-response curve to determine the optimal non-toxic working concentration of Delmitide for your specific cell type. Ensure the final concentration of the vehicle is below the cytotoxic threshold for your cells.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Delmitide in a Mouse Model of LPS-Induced Cystitis [5]

ParameterTreatment Group% Reduction vs. LPS Controlp-value
Inflammatory ParametersDelmitide (1 mg/ml)82%<0.05
TNF-α ProductionDelmitide (1 mg/ml)100% (abolished)<0.05
Substance P ProductionDelmitide (1 mg/ml)>40%<0.05
NGF ProductionDelmitide (1 mg/ml)>85%<0.05

Table 2: Clinical Efficacy of Delmitide in Mild-to-Moderate Ulcerative Colitis [2]

Treatment GroupTreatment Success Ratep-value (vs. Placebo)
Placebo43%-
Delmitide (200 mg)71%0.016
Delmitide (300 mg)72%0.016

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of Delmitide on pro-inflammatory cytokine production in peripheral blood mononuclear cells (PBMCs).

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Pre-treatment with Delmitide: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO). Add varying concentrations of Delmitide to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce pro-inflammatory cytokine production. Include a vehicle control group without LPS and a positive control group with LPS and vehicle.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-12 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol outlines a general procedure for evaluating the efficacy of orally administered Delmitide in a mouse model of colitis.

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 days to induce colitis.

  • Treatment: Prepare Delmitide in a vehicle such as saline. Administer Delmitide orally via gavage at doses of 5 and 10 mg/kg/day. A vehicle control group and a positive control group (e.g., 5-ASA at 50 mg/kg/day) should be included.

  • Monitoring: Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon. Measure the colon length and take tissue samples for histological analysis to assess inflammation and tissue damage.

Visualizations

References

Delmitide Acetate batch-to-batch variability and consistency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delmitide Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to batch-to-batch variability and consistency in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as RDP58) is an orally active, synthetic decapeptide composed entirely of D-amino acids.[1][2] It exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-12, while up-regulating the activity of heme oxygenase 1.[1][2] It is primarily used in research related to inflammatory conditions like ulcerative colitis.[1]

Q2: What are the typical technical specifications for a new batch of this compound?

A2: Each batch of this compound should come with a Certificate of Analysis (CoA) detailing its specific properties. Below is a table of typical specifications.

ParameterTypical Specification
Appearance White to off-white lyophilized powder
Molecular Formula C59H105N17O11.C2H4O2
Molecular Weight 1288.62 g/mol [3]
Purity (by HPLC) ≥95% (often >98%)[4]
Identity (by MS) Conforms to the expected molecular weight
Solubility Soluble in water (e.g., ~8.33 mg/mL)[5]
Storage Lyophilized at -20°C or colder[6][7]

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical to maintaining the integrity and activity of this compound.

  • Lyophilized Peptide : Store at -20°C or colder, protected from light.[6][7] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as many peptides are hygroscopic.[6][8][9]

  • Peptide in Solution : The shelf-life of peptides in solution is limited.[7] If storage in solution is necessary, use a sterile buffer at a pH of 5-6, create single-use aliquots to avoid repeated freeze-thaw cycles, and store at -20°C.[7][9]

Q4: Why is batch-to-batch variability a concern for synthetic peptides like this compound?

A4: Batch-to-batch variability in synthetic peptides can arise from the complex chemical synthesis process.[10] Minor differences in synthesis and purification can lead to variations in the impurity profile, such as the presence of deletion sequences or modified peptides.[11][12] These impurities, even at low levels, can sometimes impact the biological activity and lead to inconsistent experimental results.[11][13][14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Q5: I'm observing inconsistent results between different batches of this compound in my cellular assays. What should I do?

A5: Inconsistent results are a common sign of batch-to-batch variability. Here is a step-by-step approach to troubleshoot this issue:

  • Review Handling and Storage : Confirm that both the old and new batches were stored and handled identically according to recommended guidelines. Improper storage can lead to degradation.[7][15]

  • Check the Certificate of Analysis (CoA) : Compare the CoAs for each batch. Look for any differences in reported purity, impurity profiles, or other specifications.

  • Perform Analytical Characterization : If possible, perform in-house analytical tests to verify the identity and purity of each batch. The most common methods are Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS).

  • Conduct a Dose-Response Curve : Run a parallel dose-response experiment with both the old and new batches to quantitatively compare their biological activity.

The following table illustrates a hypothetical comparison between two batches that could explain inconsistent results.

ParameterBatch A ("Good" Batch)Batch B ("Inconsistent" Batch)Potential Impact
Purity (HPLC) 98.5%95.2%Lower purity means a higher percentage of impurities that could interfere with the assay.
Major Impurity 0.8% (Deletion sequence)2.5% (Unknown peak)A specific impurity in Batch B might have an off-target biological effect.
Identity (MS) 1288.6 Da1288.6 DaBoth batches contain the correct primary peptide.
Biological Activity IC50 = 10 nMIC50 = 50 nMBatch B is significantly less potent, leading to weaker effects at the same concentration.

Q6: My new batch of this compound is difficult to dissolve. What could be the reason?

A6: Solubility issues can be frustrating. Here are some potential causes and solutions:

  • Incorrect Solvent : While this compound is generally water-soluble, its solubility can be affected by its net charge. For basic peptides, a small amount of dilute acetic acid can aid dissolution. For acidic peptides, dilute ammonium hydroxide may be used.[9]

  • Aggregation : Hydrophobic peptides can sometimes aggregate. Sonication can help break up aggregates and improve solubilization.

  • Test a Small Amount First : Before dissolving the entire batch, always test the solubility on a small aliquot.

Q7: I suspect there are impurities in my this compound batch affecting my results. How can I confirm this?

A7: The presence of unexpected impurities can lead to misleading results.[11][14] To investigate this, you should perform analytical characterization.

  • RP-HPLC : This is the standard method for assessing peptide purity. An HPLC chromatogram will show the main peptide peak and any impurity peaks. Comparing the chromatograms of different batches can reveal variations in the impurity profile.

  • LC-MS : Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of the main peptide and any co-eluting impurities, which can help in identifying their nature (e.g., truncated or modified sequences).[16]

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing the purity of this compound.

  • Sample Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in sterile water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • HPLC System and Column :

    • System : A standard HPLC system with a UV detector.

    • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A : 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 214 nm or 280 nm.

    • Gradient : A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point. This can be optimized based on the results.

    • Injection Volume : 20 µL.

  • Data Analysis :

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of this compound.

  • Sample Preparation :

    • Prepare a solution of this compound at approximately 10 pmol/µL in a suitable solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis :

    • Instrument : An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Mode : Positive ion mode is typically used for peptides.

    • Analysis : Infuse the sample directly or analyze via LC-MS. Acquire a full scan mass spectrum.

  • Data Analysis :

    • Identify the peak corresponding to the protonated molecular ion [M+H]+.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for this compound (C59H105N17O11, theoretical monoisotopic mass of the free base is approximately 1228.8 Da). The observed mass should be within the acceptable error range of the instrument.

Visualizations

Signaling Pathway of this compound

Delmitide_Pathway This compound Signaling Pathway Delmitide This compound TargetCell Immune Cell (e.g., Macrophage) Delmitide->TargetCell Inhibits TNF TNF-α Production TargetCell->TNF IFN IFN-γ Production TargetCell->IFN IL12 IL-12 Production TargetCell->IL12 Inflammation Inflammation TNF->Inflammation IFN->Inflammation IL12->Inflammation

Caption: this compound's anti-inflammatory mechanism of action.

Troubleshooting Workflow for Batch-to-Batch Variability

Troubleshooting_Workflow Troubleshooting Batch-to-Batch Variability Start Inconsistent Experimental Results Observed Check_Storage Review Storage and Handling Procedures Start->Check_Storage Compare_CoA Compare Certificates of Analysis Check_Storage->Compare_CoA Procedures OK Conclusion_Handling Issue Likely Due to Handling/Storage Check_Storage->Conclusion_Handling Discrepancy Found Analytical_Test Perform Analytical Characterization (HPLC, MS) Compare_CoA->Analytical_Test CoAs Similar Conclusion_Batch Significant Batch-to-Batch Variability Confirmed Compare_CoA->Conclusion_Batch Significant Differences in CoA Bioassay Conduct Parallel Bioassay (Dose-Response) Analytical_Test->Bioassay Bioassay->Conclusion_Batch Discrepancy Confirmed Contact_Supplier Contact Supplier with Data Conclusion_Batch->Contact_Supplier

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Oral Delivery of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral delivery of therapeutic peptides, with a special focus on RDP58 and similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the oral delivery of therapeutic peptides like RDP58?

The oral delivery of therapeutic peptides is hindered by several physiological barriers within the gastrointestinal (GI) tract. These challenges lead to low bioavailability, typically less than 1-2%, for many peptide drugs.[1] The main obstacles include:

  • Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteolytic enzymes in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[2]

  • Low Permeability: The intestinal epithelium forms a significant barrier to the absorption of large and hydrophilic molecules like peptides.[2][3]

  • Harsh pH Environment: The highly acidic environment of the stomach (pH 1.5-3.5) and the varying pH of the intestine can denature peptides, compromising their structural integrity and biological activity.[2]

  • Mucus Barrier: A thick mucus layer lines the GI tract, which can trap and hinder the diffusion of peptides to the epithelial surface for absorption.

Q2: What is RDP58 and what is its mechanism of action?

RDP58 is a novel synthetic, anti-inflammatory decapeptide. Its mechanism of action involves the disruption of intracellular signaling pathways associated with inflammation. Specifically, RDP58 has been shown to inhibit the formation of the MyD88-IRAK-TRAF6 signaling complex. This complex is a critical component of the downstream signaling cascade for Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which play a key role in the innate immune response and the production of pro-inflammatory cytokines. By interfering with this complex, RDP58 can suppress the production of inflammatory mediators like TNF-α, IFN-γ, and IL-12.

Signaling Pathway of RDP58 Action

RDP58_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK recruits TRAF6 TRAF6 IRAK->TRAF6 recruits NFkB NF-κB Activation TRAF6->NFkB RDP58 RDP58 RDP58->MyD88 inhibits complex formation RDP58->IRAK RDP58->TRAF6 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IFN-γ, IL-12) NFkB->Cytokines

Caption: RDP58 inhibits the MyD88-IRAK-TRAF6 signaling pathway.

Troubleshooting Guides

Issue 1: Low Peptide Permeability in Caco-2 Assays

The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal drug absorption. Low permeability of a peptide in this assay is a common issue.

Potential Cause Troubleshooting Steps
Low Trans-Epithelial Electrical Resistance (TEER) TEER values are an indicator of monolayer integrity. Low TEER suggests a leaky monolayer. Ensure TEER values are within the acceptable range for your lab (typically >200 Ω·cm²).[4][5] If low, consider the following: - Cell Culture Conditions: Review cell passage number, seeding density, and culture medium composition. A bad batch of fetal bovine serum (FBS) can sometimes lead to low TEER.[6] - Buffer Composition: Ensure transport buffers contain calcium and magnesium, as their absence can disrupt tight junctions.[6]
Active Efflux Peptides can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical (lumenal) side. To investigate this: - Bidirectional Transport Study: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[5] - Use of Inhibitors: Co-incubate the peptide with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.[5]
Poor Compound Recovery Low recovery of the peptide after the assay can be due to several factors: - Adsorption: Peptides can adsorb to plasticware. Use low-binding plates and pipette tips. - Metabolism: Caco-2 cells have some metabolic activity. Analyze samples for metabolites. - Instability: The peptide may be unstable in the assay buffer. Assess peptide stability in the buffer at 37°C over the experiment's duration.
Issue 2: High Variability in In Situ Intestinal Perfusion Studies

The in situ single-pass intestinal perfusion (SPIP) model in rats is a more complex in vivo model that provides valuable data on intestinal permeability. However, it can be prone to variability.

Potential Cause Troubleshooting Steps
Variable Net Water Flux (NWF) Water can move into or out of the intestinal lumen during perfusion, concentrating or diluting the drug and affecting permeability calculations. - Use a Non-Absorbable Marker: Include a non-absorbable marker (e.g., phenol red) in the perfusion solution to correct for water flux.[7] - Isotonic Perfusion Buffer: Ensure the perfusion buffer is isotonic to minimize osmotic water movement.
Surgical Technique Inconsistent surgical procedures can lead to variability. - Standardized Protocol: Adhere to a strict, standardized surgical protocol, paying close attention to the length of the isolated intestinal segment and gentle handling of the tissue to maintain blood supply.[7][8] - Animal Health: Ensure rats are healthy and properly anesthetized throughout the experiment. Maintain body temperature with a heating pad.[8]
Perfusion Flow Rate An inconsistent or inappropriate flow rate can affect the results. - Calibrated Pump: Use a calibrated syringe pump to ensure a constant and accurate flow rate (a typical rate is 0.2 mL/min).[9][10] - Steady State: Allow the system to reach a steady state by perfusing with a blank buffer before introducing the drug solution.[9][10]
Issue 3: Peptide Degradation in Stability Assays

Assessing the stability of a peptide in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is crucial for evaluating its potential for oral delivery.

Potential Cause Troubleshooting Steps
Inconsistent Enzyme Activity The activity of pepsin in SGF and pancreatin in SIF can vary between batches and suppliers. - Standardized Fluids: Prepare SGF and SIF according to USP guidelines.[11] - Control Peptides: Include control peptides with known stability profiles (e.g., somatostatin for SGF and oxytocin for SIF) to ensure consistent enzyme activity across experiments.[11]
Analytical Issues Accurate quantification of the remaining peptide is essential. - Method Validation: Use a validated analytical method (e.g., LC-MS/MS) for peptide quantification. - Internal Standard: Use a stable, isotopically labeled internal standard to account for variations in sample processing and instrument response.
Peptide Modifications Certain amino acid residues are more prone to degradation. - Sequence Analysis: Identify potential cleavage sites for pepsin, trypsin, and chymotrypsin in your peptide sequence. - Structural Modifications: Consider strategies like D-amino acid substitution or cyclization to enhance stability.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing peptide permeability across a Caco-2 cell monolayer.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Equilibrate Equilibrate monolayer with transport buffer TEER->Equilibrate Add_Peptide Add peptide solution to donor compartment Equilibrate->Add_Peptide Incubate Incubate at 37°C with shaking Add_Peptide->Incubate Sample Collect samples from receiver compartment at time intervals Incubate->Sample Quantify Quantify peptide concentration (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate apparent permeability coefficient (Papp) Quantify->Calculate

Caption: Workflow for a Caco-2 cell permeability assay.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Only use wells with TEER values above your established threshold.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add fresh transport buffer to the receiver compartment.

    • Add the peptide solution (dissolved in transport buffer) to the donor compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment, replacing the volume with fresh transport buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the peptide in the collected samples using a validated analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of peptide appearance in the receiver compartment.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the peptide in the donor compartment.

Protocol 2: In Vitro Peptide Stability in Simulated Gastrointestinal Fluids

This protocol outlines a method to assess the stability of a peptide in SGF and SIF.

  • Preparation of Simulated Fluids:

    • Prepare SGF (pH 1.2) containing pepsin and SIF (pH 6.8) containing pancreatin according to USP specifications.[11]

  • Stability Assay:

    • Prepare a stock solution of the peptide in an appropriate solvent.

    • Add the peptide stock solution to pre-warmed (37°C) SGF and SIF to a final desired concentration.

    • Incubate the solutions at 37°C with constant shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding a suitable agent (e.g., a strong acid or organic solvent) and placing the sample on ice.

  • Sample Analysis:

    • Analyze the samples by a validated analytical method (e.g., RP-HPLC or LC-MS/MS) to determine the concentration of the intact peptide remaining.

    • Calculate the percentage of peptide remaining at each time point relative to the initial concentration at time zero.

Quantitative Data Summary

The following table summarizes typical apparent permeability (Papp) values from Caco-2 assays for compounds with different absorption characteristics.

Compound Permeability Class Typical Papp (x 10⁻⁶ cm/s) Predicted Human Absorption
PropranololHigh> 10> 90%
KetoprofenHigh5 - 1070 - 90%
AtenololLow< 1< 30%
MannitolLow (Paracellular Marker)< 0.5< 10%

Note: These values are approximate and can vary between laboratories.

The next table provides an overview of formulation strategies and their potential to enhance the oral bioavailability of therapeutic peptides.

Strategy Mechanism of Action Examples of Excipients/Methods Potential Fold Increase in Bioavailability
Permeation Enhancers Temporarily open tight junctions or fluidize the cell membraneMedium-chain fatty acids (e.g., sodium caprate), bile salts, surfactants2 - 50
Enzyme Inhibitors Protect the peptide from proteolytic degradationAprotinin, soybean trypsin inhibitor, chelating agents (e.g., EDTA)2 - 20
Mucoadhesive Systems Increase residence time at the absorption siteChitosan, carbopol, thiolated polymers1.5 - 10
Nanoparticle Encapsulation Protect the peptide and facilitate uptakePLGA nanoparticles, liposomes, solid lipid nanoparticles2 - 30
Chemical Modification Improve stability and/or permeabilityPEGylation, lipidation, cyclization5 - 100+

Note: The fold increase in bioavailability is highly dependent on the specific peptide, formulation, and animal model used.

References

Delmitide Acetate storage and handling for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Delmitide Acetate for research purposes.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For optimal stability, the lyophilized powder should be stored in a tightly sealed container, protected from moisture and light.[1] Recommended storage conditions are detailed in the table below.

Q2: What is the recommended procedure for reconstituting this compound?

This compound is soluble in water. For in vitro studies, it can be reconstituted in sterile water or a buffer of choice.[2][3] It is recommended to use ultrasonic treatment to aid dissolution.[3] For stock solutions prepared with water, filtration and sterilization using a 0.22 μm filter are advised before use.[1] To prevent product inactivation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]

Q3: What are the recommended storage conditions for reconstituted this compound solutions?

Once reconstituted, the stability of the this compound solution depends on the storage temperature. Aliquoted stock solutions should be stored sealed and protected from light.[1]

Q4: What is the mechanism of action of this compound?

This compound is a D-isomer decapeptide with potent anti-inflammatory properties.[1][4] Its mechanism of action involves the inhibition of pro-inflammatory cytokine production, specifically Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1][4][5] Concurrently, it up-regulates the activity of heme oxygenase 1, an enzyme with cytoprotective and anti-inflammatory functions.[1][4][6] Delmitide disrupts cellular signaling pathways associated with Toll-like receptors and the TNF receptor family.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the peptide Insufficient mixing or low solubility in the chosen solvent.Use ultrasonic treatment to aid dissolution in water.[3] If using a buffer, ensure it is compatible with the peptide. Consider the addition of carrier proteins if necessary for your experimental setup.[2]
Reduced or no biological activity in experiments Improper storage leading to degradation. Repeated freeze-thaw cycles of the stock solution.Ensure the peptide has been stored at the correct temperatures and protected from light and moisture.[1] Always aliquot stock solutions to avoid repeated freezing and thawing.[1] Prepare fresh working solutions from a new aliquot for each experiment.
Inconsistent experimental results Inaccurate concentration of the stock solution. Degradation of the peptide in the working solution.Verify the concentration of the stock solution using a suitable method. Prepare fresh working solutions immediately before each experiment. Assess the stability of this compound in your specific experimental buffer and conditions if inconsistencies persist.

Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf LifeStorage Conditions
Lyophilized Powder -80°C2 yearsSealed, away from moisture and light[1]
-20°C1 yearSealed, away from moisture and light[1]
Stock Solution -80°C6 monthsSealed, away from moisture and light, aliquoted[1]
-20°C1 monthSealed, away from moisture and light, aliquoted[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Studies

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 8.33 mg/mL).[3]

  • Gently vortex the vial and use an ultrasonic water bath for a short period to ensure complete dissolution.[3]

  • If the stock solution is prepared in water, sterilize it by passing it through a 0.22 μm syringe filter.[1]

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Visualizations

experimental_workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting & Storage cluster_experiment Experimental Use powder Lyophilized Powder (-20°C or -80°C) reconstitute Add Sterile Water + Ultrasonication powder->reconstitute filter 0.22 µm Filtration reconstitute->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store_solution Store Stock Solution (-20°C or -80°C) aliquot->store_solution prepare_working Prepare Working Solution store_solution->prepare_working Use one aliquot experiment Perform Experiment prepare_working->experiment

Caption: Experimental workflow for this compound handling.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptors Cellular Receptors cluster_signaling Intracellular Signaling cluster_cytokines Pro-inflammatory Cytokine Production cluster_delmitide This compound Action cluster_heme Anti-inflammatory Pathway stimulus e.g., Pathogen-Associated Molecular Patterns tlr Toll-like Receptors stimulus->tlr tnfr TNF Receptors stimulus->tnfr signaling_cascade Signaling Cascade tlr->signaling_cascade tnfr->signaling_cascade tnf TNF-α signaling_cascade->tnf ifn IFN-γ signaling_cascade->ifn il12 IL-12 signaling_cascade->il12 delmitide This compound delmitide->signaling_cascade Inhibits ho1 Heme Oxygenase 1 (HO-1) delmitide->ho1 Upregulates

Caption: Mechanism of action of this compound.

References

Technical Support Center: Enhancing Therapeutic Peptide Half-Life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to improve the half-life of therapeutic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for extending the half-life of therapeutic peptides?

A1: The most common strategies aim to protect peptides from enzymatic degradation and renal clearance. These include:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide, which increases its hydrodynamic size and shields it from proteases.

  • Lipidation: Acylation of the peptide with fatty acids, promoting binding to serum albumin and reducing renal filtration.

  • Fusion to Half-Life Extension Domains: Genetically fusing the peptide to proteins like albumin or the Fc region of an antibody (IgG) to leverage their long circulating half-lives.

  • Encapsulation: Incorporating the peptide into nanoparticle or microsphere delivery systems, which protect it from degradation and allow for controlled release.

  • Amino Acid Modification: Substituting natural L-amino acids with D-amino acids or other unnatural amino acids to reduce susceptibility to proteolysis.

Q2: How does PEGylation increase the half-life of a peptide?

A2: PEGylation increases the peptide's hydrodynamic radius, which surpasses the glomerular filtration threshold in the kidneys (approximately 70 kDa), thereby significantly reducing renal clearance. The PEG chain also provides a steric shield that hinders the approach of proteolytic enzymes.

Q3: What is the mechanism behind half-life extension by fusion to the Fc domain?

A3: The Fc domain of IgG binds to the neonatal Fc receptor (FcRn), a protective receptor present on the surface of endothelial and hematopoietic cells. This binding rescues the Fc-fused peptide from endosomal degradation and recycles it back into the bloodstream, dramatically extending its circulation time.

Troubleshooting Guides

Issue 1: Reduced Bioactivity After PEGylation

  • Problem: The therapeutic peptide shows a significant loss of binding affinity or biological activity after the PEGylation process.

  • Possible Cause: The PEG chain has been attached at or near a critical binding residue, causing steric hindrance that interferes with receptor interaction.

  • Troubleshooting Steps:

    • Site-Directed PEGylation: If random PEGylation was performed (e.g., on lysine residues), switch to a site-directed approach. This can be achieved by introducing a unique cysteine residue at a site distant from the active region for specific PEG attachment.

    • Vary PEG Size: Experiment with smaller PEG chains (e.g., 5 kDa or 10 kDa instead of 40 kDa). A smaller polymer may provide sufficient half-life extension without critically impairing function.

    • Use a Linker: Incorporate a cleavable or non-cleavable linker between the peptide and the PEG molecule to create distance and reduce steric interference at the binding interface.

Issue 2: Poor Expression or Misfolding of Fc-Fusion Peptides

  • Problem: The recombinant expression of the peptide-Fc fusion protein in a host system (e.g., CHO, HEK293 cells) is low, or the purified protein is aggregated and non-functional.

  • Possible Cause: The peptide portion of the fusion protein may be interfering with the proper folding and disulfide bond formation of the Fc domain, or vice-versa. The linker connecting the peptide and Fc may be suboptimal.

  • Troubleshooting Steps:

    • Optimize Linker: The length and flexibility of the linker are critical. Test a variety of linkers (e.g., flexible (Gly4Ser)n linkers of different lengths or rigid proline-rich linkers) to find one that allows both domains to fold independently.

    • Secretion Signal Optimization: Ensure an efficient secretion signal peptide is used for the chosen expression system to facilitate proper entry into the secretory pathway, where folding and disulfide bond formation occur.

    • Co-expression of Chaperones: Overexpression of molecular chaperones (e.g., BiP, PDI) in the host cells can assist in the correct folding of the fusion protein and prevent aggregation.

    • Lower Expression Temperature: Reducing the culture temperature (e.g., from 37°C to 30°C) can slow down protein synthesis, which may improve folding efficiency and reduce misfolding.

Data Presentation: Comparison of Half-Life Extension Methods

Method Typical Half-Life Extension (Human) Mechanism Potential Downsides Marketed Drug Examples
PEGylation 10- to 100-foldIncreased hydrodynamic size, reduced renal clearance, steric shielding.Reduced bioactivity, potential for PEG immunogenicity, non-biodegradable.Pegasys (peginterferon alfa-2a), Neulasta (pegfilgrastim).
Lipidation 20- to 50-foldReversible binding to serum albumin.May require specific formulation, potential for altered biodistribution.Victoza (liraglutide), Ozempic (semaglutide).
Albumin Fusion > 100-foldFcRn-mediated recycling via fusion to albumin.Large size can limit tissue penetration, potential for immunogenicity.Eperzan (albiglutide).
Fc Fusion > 100-foldFcRn-mediated recycling.Large size can limit tissue penetration, potential for effector functions (if not using a silenced Fc).Enbrel (etanercept), Nplate (romiplostim).
Encapsulation (PLGA) Days to WeeksSlow, controlled release from a biodegradable polymer matrix.Complex manufacturing, potential for burst release, sterile abscess formation.Lupron Depot (leuprolide acetate).

Experimental Protocols

Protocol 1: Site-Specific Cysteine PEGylation

  • Peptide Preparation: Synthesize or express the peptide with a unique cysteine residue at a desired location, away from the active site. All other cysteine residues should be protected or absent.

  • Reduction of Disulfide Bonds: Dissolve the purified peptide in a buffer (e.g., 100 mM sodium phosphate, pH 8) containing a reducing agent like 10 mM DTT. Incubate for 1-2 hours at room temperature to ensure the target cysteine is in a reduced, free-thiol state.

  • Buffer Exchange: Remove the reducing agent by dialysis or using a desalting column (e.g., Sephadex G-25), exchanging the peptide into a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2) that has been degassed and purged with nitrogen to prevent re-oxidation.

  • PEGylation Reaction: Add a 5- to 10-fold molar excess of maleimide-activated PEG to the peptide solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a small molecule thiol, such as beta-mercaptoethanol or cysteine, to quench any unreacted maleimide-PEG.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Confirm successful PEGylation and purity using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Visualizations

PEGylation_Workflow Peptide Peptide with unique Cysteine Reduction Reduction (DTT) Peptide->Reduction Buffer_Exchange Buffer Exchange (Remove DTT) Reduction->Buffer_Exchange Reaction Conjugation Reaction (pH 7.2) Buffer_Exchange->Reaction PEG_Maleimide Maleimide-Activated PEG PEG_Maleimide->Reaction Quench Quench Reaction (β-Mercaptoethanol) Reaction->Quench Purify Purification (SEC/IEX) Quench->Purify Characterize Characterization (SDS-PAGE, MS) Purify->Characterize Final Purified PEG-Peptide Characterize->Final

Caption: Workflow for Site-Specific PEGylation of a Therapeutic Peptide.

Fc_Fusion_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Endothelial Cell cluster_endosome Endosome (pH 6.0) cluster_lysosome Lysosome (pH <5.0) Fc_Peptide Fc-Fusion Peptide Pinocytosis Pinocytosis Fc_Peptide->Pinocytosis FcRn_Binding Fc-Peptide binds to FcRn Recycle Recycling to Cell Surface FcRn_Binding->Recycle Recycling Pathway FcRn_Release Release to Bloodstream (at pH 7.4) Recycle->FcRn_Release Recycling Pathway FcRn_Release->Fc_Peptide Recycling Pathway Degradation Lysosomal Degradation Pinocytosis->FcRn_Binding Unbound Unbound Peptide Pinocytosis->Unbound Unbound->Degradation Degradation Pathway

Caption: Mechanism of FcRn-Mediated Half-Life Extension for Fc-Fusion Proteins.

Validation & Comparative

A Comparative Analysis of Delmitide Acetate and Other Anti-Inflammatory Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel anti-inflammatory therapeutics, peptide-based agents are gaining significant traction due to their high specificity and potency. This guide provides a comparative overview of Delmitide Acetate against other prominent anti-inflammatory peptides, focusing on their mechanisms of action, supporting experimental data, and relevant signaling pathways.

Introduction to this compound

This compound, also known as RDP58, is an orally active, D-amino acid decapeptide with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, specifically targeting Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1][2] Concurrently, this compound up-regulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[1][2] These characteristics position this compound as a promising candidate for the treatment of inflammatory conditions, with a particular focus on inflammatory bowel disease (IBD), such as ulcerative colitis.

Comparative Peptides

This guide will compare this compound with the following anti-inflammatory peptides:

  • BPC-157: A pentadecapeptide derived from a human gastric protein, known for its tissue-protective and anti-inflammatory effects.

  • TB-500: A synthetic version of Thymosin Beta-4, a naturally occurring peptide involved in wound healing and inflammation modulation.

  • Calcitonin Gene-Related Peptide (CGRP) Antagonists: A class of peptides and small molecules that block the pro-inflammatory actions of CGRP, primarily used in the treatment of migraine.

Mechanism of Action and In Vitro Efficacy

PeptidePrimary Mechanism of ActionTarget Cytokines/MediatorsQuantitative Data (In Vitro)
This compound Inhibition of pro-inflammatory cytokine synthesis; Upregulation of Heme Oxygenase-1.[1][2]TNF-α, IFN-γ, IL-12[1][2]Specific IC50 values not publicly available.
BPC-157 Modulates various pathways including nitric oxide synthesis; reduces pro-inflammatory cytokine levels.[3][4]TNF-α, IL-6[3][4]Quantitative data on percentage inhibition is limited in publicly available literature.
TB-500 Downregulates pro-inflammatory cytokines and promotes tissue repair.[5]General pro-inflammatory cytokines.Specific quantitative data on cytokine reduction is not extensively reported.
CGRP Antagonists Block the binding of CGRP to its receptor, inhibiting downstream inflammatory signaling.CGRP-mediated release of inflammatory mediators.Ubrogepant exhibits subnanomolar potency in blocking CGRP-mediated cAMP signaling (cAMP IC50 = 0.08 nM).[6]

In Vivo Efficacy in Inflammatory Models

The therapeutic potential of these peptides has been evaluated in various animal models of inflammation. A commonly used model for IBD research is the Dextran Sodium Sulfate (DSS)-induced colitis model in mice, which mimics many aspects of human ulcerative colitis.

PeptideAnimal ModelKey Findings
This compound DSS-induced colitis in miceOral administration of this compound (5 and 10 mg/kg/day) significantly reduced the Disease Activity Index (DAI) and histological scores of inflammation.[7]
BPC-157 Various models of inflammationHas been shown to reduce inflammatory infiltrates and improve healing in models of tendon injury and periodontitis.[3]
TB-500 Various models of tissue injuryDemonstrates anti-inflammatory effects by modulating cytokine profiles and promoting tissue regeneration.[5]
CGRP Antagonists Models of neurogenic inflammation and painPrimarily demonstrate efficacy in reducing pain and neurogenic inflammation, with some evidence of modulating systemic inflammatory responses.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a general experimental workflow for evaluating anti-inflammatory peptides.

Delmitide_Acetate_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Immune Cell Inflammatory_Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory_Stimulus->TLR4 Signaling_Cascade Intracellular Signaling Cascade TLR4->Signaling_Cascade NF_kB NF-κB Signaling_Cascade->NF_kB Pro_inflammatory_Cytokines TNF-α, IFN-γ, IL-12 Production NF_kB->Pro_inflammatory_Cytokines Activates HO1_Upregulation Heme Oxygenase-1 (HO-1) Upregulation Anti_inflammatory_Effects Anti-inflammatory Effects HO1_Upregulation->Anti_inflammatory_Effects Delmitide_Acetate This compound Delmitide_Acetate->Signaling_Cascade Inhibits Delmitide_Acetate->HO1_Upregulation Induces

Figure 1: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Immune Cell Culture (e.g., Macrophages) Stimulation Stimulation with LPS Cell_Culture->Stimulation Peptide_Treatment Treatment with Anti-inflammatory Peptide Stimulation->Peptide_Treatment Cytokine_Measurement Cytokine Measurement (ELISA) Peptide_Treatment->Cytokine_Measurement HO1_Analysis HO-1 Expression Analysis (Western Blot) Peptide_Treatment->HO1_Analysis Animal_Model Induction of Inflammation (e.g., DSS Colitis Model) Peptide_Administration Peptide Administration (e.g., Oral Gavage) Animal_Model->Peptide_Administration Clinical_Scoring Clinical Scoring (DAI) Peptide_Administration->Clinical_Scoring Histology Histological Analysis of Tissues Peptide_Administration->Histology

References

RDP58: A Novel Oral Peptide in the Inflammatory Bowel Disease Landscape—A Comparative Analysis Against Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational oral peptide RDP58 against established biologic therapies for Inflammatory Bowel Disease (IBD). This analysis is based on available preclinical and clinical data, with a focus on efficacy in IBD models.

RDP58 is a novel, orally administered, d-amino acid decapeptide with anti-inflammatory properties.[1][2] Its unique mechanism of action, targeting intracellular signaling pathways, positions it as a potential alternative to injectable biologic therapies that have become a cornerstone of IBD management. This guide will delve into the comparative efficacy of RDP58 and biologics, presenting available data, experimental methodologies, and relevant signaling pathways to aid in the evaluation of this emerging therapeutic.

Mechanism of Action: A Divergence in Approach

Biologic therapies for IBD primarily consist of monoclonal antibodies that target specific extracellular or cell-surface molecules involved in the inflammatory cascade. The most common classes include:

  • Anti-TNF-α agents (e.g., Infliximab, Adalimumab): These biologics neutralize the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a key driver of inflammation in IBD.[3][4]

  • Anti-integrin agents (e.g., Vedolizumab): These agents block leukocyte trafficking to the gut by targeting integrins on the surface of immune cells.[3]

  • Anti-IL-12/23 agents (e.g., Ustekinumab): These biologics inhibit the activity of interleukins 12 and 23, which are involved in the differentiation of T helper cells that contribute to intestinal inflammation.[3]

In contrast, RDP58 exerts its anti-inflammatory effects through an intracellular mechanism. It disrupts the formation of the MyD88-IRAK-TRAF6 signaling complex, a critical node in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1][2] This disruption leads to a broad-spectrum inhibition of pro-inflammatory cytokine synthesis, including TNF-α, interferon-gamma (IFN-γ), IL-2, and IL-12.[1][5]

RDP58_Mechanism_of_Action cluster_complex TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK IRAK MyD88->IRAK Signaling_Complex MyD88-IRAK-TRAF6 Complex TRAF6 TRAF6 IRAK->TRAF6 RDP58 RDP58 RDP58->Signaling_Complex Inhibits Formation Downstream_Signaling Downstream Signaling (NF-κB, AP-1) Signaling_Complex->Downstream_Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IFN-γ) Downstream_Signaling->Cytokines TNF TNF-α Biologics Biologics (e.g., Anti-TNF) Biologics->TNF Neutralizes DSS_Colitis_Workflow Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Induction Colitis Induction (DSS in drinking water) Grouping->Induction Treatment Treatment Administration (e.g., Oral RDP58) Induction->Treatment Monitoring Daily Monitoring (Weight, DAI Score) Treatment->Monitoring Termination Euthanasia and Tissue Collection Monitoring->Termination Analysis Histological and Biochemical Analysis Termination->Analysis

References

A Comparative Guide for Researchers: Delmitide Acetate and Tofacitinib for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct therapeutic agents for inflammatory bowel disease (IBD): Delmitide Acetate and tofacitinib. This document outlines their mechanisms of action, preclinical efficacy in animal models, and clinical trial outcomes, presenting quantitative data in structured tables and detailing experimental protocols for key studies.

Introduction: Two Different Approaches to IBD Therapy

Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. The therapeutic landscape for IBD is evolving, with a shift towards targeted therapies. This guide compares this compound, a novel synthetic peptide, and tofacitinib, a small molecule Janus kinase (JAK) inhibitor, offering insights into their potential roles in IBD treatment.

This compound (RDP58) is a D-amino acid decapeptide with anti-inflammatory properties. Its development for IBD appears to have stalled, with limited recent clinical trial data available.

Tofacitinib is an oral, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes. It is approved for the treatment of moderately to severely active ulcerative colitis in adults.

Mechanism of Action: Distinct Intracellular Targets

The two compounds exert their anti-inflammatory effects through fundamentally different mechanisms.

This compound is reported to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-12 (IL-12). It is believed to disrupt cell signaling upstream of mitogen-activated protein kinase (MAPK) by interfering with the MyD88-IRAK-TRAF6 protein complex.

Tofacitinib functions by inhibiting the JAK family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). This blockade disrupts the signaling pathways of numerous cytokines, growth factors, and hormones that are crucial in the pathogenesis of IBD, thereby reducing the inflammatory response.[1]

Signaling Pathway Diagrams

Delmitide_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway NFkB NF-κB MAPK_Pathway->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokine Genes NFkB->Proinflammatory_Cytokines Transcription Delmitide This compound Delmitide->MyD88 Inhibits Complex Formation Delmitide->IRAK Delmitide->TRAF6

Caption: this compound's Proposed Mechanism of Action.

Tofacitinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT->STAT Inflammatory_Genes Inflammatory Gene Transcription STAT->Inflammatory_Genes Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib's Mechanism of Action.

Preclinical Data: Evidence from Animal Models

Both this compound and tofacitinib have been evaluated in preclinical models of IBD, primarily using dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) to induce colitis in rodents.

This compound Preclinical Data
StudyAnimal ModelKey Findings
DSS-Induced Colitis MiceOral administration of RDP58 (this compound) markedly reduced the severity of colitis, preserved colonic architecture, inhibited neutrophil accumulation, and downregulated TNF expression.[2][3]
TNBS-Induced Colitis RatsOral RDP58 therapy reduced weight loss, diarrhea, and improved macroscopic and histological inflammation scores. It also decreased TNF and IFN-γ production in cultured biopsies from Crohn's disease patients.[4][5]
  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Administration of 2.5% (wt/vol) dextran sodium sulfate (DSS) in drinking water for 7 days.

  • Treatment: Oral gavage of this compound (dose not specified in the abstract) or vehicle daily.

  • Assessment:

    • Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.

    • Histological Analysis: Colon tissues were collected, fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon.

    • Cytokine Analysis: Measurement of TNF-α levels in colonic tissue.

    • Intestinal Microbiota Analysis: 16S-rRNA sequencing of fecal samples.

    • Short-Chain Fatty Acid (SCFA) and Regulatory T cell (Treg) Analysis: Colonic SCFAs and Tregs were also detected.

Tofacitinib Preclinical Data
StudyAnimal ModelKey Findings
TNBS-Induced Colitis RatsTofacitinib attenuated inflammatory parameters, reducing microscopic and macroscopic lesion scores, and MPO concentrations. It also improved the expression of tight junction proteins claudin-2 and claudin-15.
Adoptive T-cell Transfer Colitis MiceHigh-dose tofacitinib ameliorated disease activity, while low doses had no effect.[6]
  • Animal Model: Female CD-1 mice.

  • Induction of Colitis: Rectal administration of multiple doses of TNBS.

  • Treatment: Tofacitinib administered orally or by intraperitoneal injection at varying doses and frequencies.

  • Assessment:

    • Clinical Scoring: Monitoring of body weight, stool consistency, and presence of blood in feces.

    • Histological Analysis: H&E staining of colon sections to evaluate the degree of inflammation, ulceration, and tissue damage.

    • Cytokine Measurement: Analysis of pro-inflammatory cytokine levels (e.g., TNF-α) in colonic tissue homogenates by ELISA or other immunoassays.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.

Clinical Trial Data: Efficacy and Safety in Ulcerative Colitis

This compound Clinical Trial Data

A phase 2 clinical trial evaluated the efficacy and safety of this compound in patients with mild to moderate active ulcerative colitis.[7]

TrialPatient PopulationTreatment ArmsPrimary EndpointKey Results
Phase 2 [7]Mild to moderate active UCTrial 1: Placebo (n=13), RDP58 100 mg (n=21) Trial 2: Placebo (n=30), RDP58 200 mg (n=31), RDP58 300 mg (n=32)Treatment success at 28 days (Simple Clinical Colitis Activity Index score ≤ 3)Trial 1: No significant difference between 100 mg RDP58 (29%) and placebo (46%). Trial 2: Significantly higher treatment success with 200 mg (71%) and 300 mg (72%) RDP58 compared to placebo (43%). Significant improvement in histology scores with higher doses.
  • Study Design: Two parallel, multicenter, double-blind, randomized, placebo-controlled trials.

  • Patient Population: Patients with mild to moderate active ulcerative colitis.

  • Intervention:

    • Trial 1: Oral this compound (100 mg/day) or placebo for 28 days.

    • Trial 2: Oral this compound (200 mg/day or 300 mg/day) or placebo for 28 days.

  • Primary Endpoint: Treatment success defined as a Simple Clinical Colitis Activity Index (SCCAI) score of no more than 3 at 28 days.

  • Secondary Endpoints: Sigmoidoscopy and rectal biopsy at baseline and 28 days; safety assessments at baseline, 28, and 56 days.

Tofacitinib Clinical Trial Data

Tofacitinib has undergone extensive clinical development for ulcerative colitis, most notably in the OCTAVE (Oral Clinical Trials for Tofacitinib in Ulcerative Colitis) program.[8][9][10][11][12]

Trial ProgramPatient PopulationKey Studies & TreatmentPrimary Endpoint(s)Key Efficacy Results
OCTAVE [8][9][10][11][12]Moderately to severely active UCOCTAVE Induction 1 & 2: Tofacitinib 10 mg twice daily or placebo for 8 weeks. OCTAVE Sustain: Tofacitinib 5 mg or 10 mg twice daily or placebo for 52 weeks in patients who responded to induction therapy.Induction: Remission at 8 weeks. Sustain: Remission at 52 weeks.Induction: Significantly higher remission rates with tofacitinib vs. placebo (18.5% vs. 8.2% in OCTAVE 1; 16.6% vs. 3.6% in OCTAVE 2). Sustain: Significantly higher remission rates with tofacitinib 5 mg (34.3%) and 10 mg (40.6%) vs. placebo (11.1%).
  • Study Design: Three phase 3, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Adult patients with moderately to severely active ulcerative colitis who had an inadequate response or were intolerant to conventional therapy or a TNF antagonist.

  • Intervention:

    • Induction (OCTAVE Induction 1 & 2): Oral tofacitinib 10 mg twice daily or placebo for 8 weeks.

    • Maintenance (OCTAVE Sustain): Patients who responded to induction therapy were re-randomized to oral tofacitinib 5 mg twice daily, 10 mg twice daily, or placebo for 52 weeks.

  • Primary Endpoint:

    • Induction: Remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.

    • Maintenance: Remission at week 52, defined by the same criteria.

  • Key Secondary Endpoints: Mucosal healing, clinical response.

  • Mayo Score: A 0-12 point scale assessing stool frequency, rectal bleeding, endoscopic findings, and physician's global assessment.

Experimental Workflow Diagrams

Delmitide_Clinical_Trial_Workflow cluster_screening Screening cluster_randomization Randomization cluster_treatment 28-Day Treatment cluster_assessment Assessment P1 Patients with Mild to Moderate Active Ulcerative Colitis R Randomization P1->R T1 Trial 1: Placebo vs. Delmitide 100mg R->T1 T2 Trial 2: Placebo vs. Delmitide 200mg vs. Delmitide 300mg R->T2 A1 Primary Endpoint: SCCAI Score at Day 28 T1->A1 A2 Secondary Endpoints: Sigmoidoscopy, Biopsy, Safety at Day 28 & 56 T1->A2 T2->A1 T2->A2

Caption: this compound Phase 2 Clinical Trial Workflow.

Tofacitinib_OCTAVE_Workflow cluster_induction OCTAVE Induction 1 & 2 (8 Weeks) cluster_maintenance OCTAVE Sustain (52 Weeks) I1 Patients with Moderate to Severe UC I2 Randomization: Tofacitinib 10mg BID vs. Placebo I1->I2 I3 Primary Endpoint: Remission at Week 8 I2->I3 M1 Clinical Responders from Induction I3->M1 If Response M2 Re-randomization: Tofacitinib 5mg BID vs. 10mg BID vs. Placebo M1->M2 M3 Primary Endpoint: Remission at Week 52 M2->M3

Caption: Tofacitinib OCTAVE Clinical Trial Program Workflow.

Conclusion

This compound and tofacitinib represent two distinct strategies for the management of IBD. Tofacitinib, a JAK inhibitor, has a well-established mechanism of action and has demonstrated efficacy in a robust clinical trial program, leading to its approval for ulcerative colitis. This compound, a synthetic peptide with a novel proposed mechanism, showed promise in early clinical studies for mild to moderate ulcerative colitis. However, its development status is unclear, with a lack of recent large-scale clinical trial data. This guide provides a comparative overview based on the available scientific literature to inform further research and development in the field of IBD therapeutics.

References

A Comparative Guide to TNF-alpha Inhibition: Delmitide Acetate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Delmitide Acetate and other Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the landscape of TNF-alpha-targeting therapeutics.

Introduction to TNF-alpha Inhibition

Tumor Necrosis Factor-alpha (TNF-alpha) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of TNF-alpha has become a cornerstone of treatment for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Therapeutic strategies range from monoclonal antibodies and soluble receptor fusion proteins to small molecules and peptides, each with distinct mechanisms of action and pharmacological profiles. This guide focuses on this compound, a novel peptide-based inhibitor, and compares its activity with established alternatives.

Comparative Analysis of TNF-alpha Inhibitors

The following table summarizes the key characteristics and performance data of this compound and selected alternative TNF-alpha inhibitors. It is important to note that the available data for each compound varies, with some having well-established in vitro potency values (e.g., IC50) while others are primarily characterized by their in vivo efficacy or percentage of inhibition in specific cellular assays.

InhibitorClassMechanism of ActionQuantitative Data
This compound (RDP-58) DecapeptideInhibits TNF-alpha synthesis at a post-transcriptional level by disrupting pre-MAPK MyD88-IRAK-TRAF6 protein complex signaling.[1][2][3]In a mouse model of LPS-induced cystitis, intravesical administration of 1 mg/ml this compound abolished TNF-alpha production within 4 hours.[4]
Adalimumab (Humira®) Monoclonal AntibodyBinds to and neutralizes both soluble and transmembrane TNF-alpha, preventing its interaction with TNF receptors.IC50: 80.9 pM in a TNF-alpha-induced L929 cell cytotoxicity assay.
Etanercept (Enbrel®) Soluble TNF Receptor Fusion ProteinActs as a decoy receptor, binding to TNF-alpha and preventing it from activating cell surface receptors.[5][6]Demonstrates a marked concentration-dependent inhibitory effect on LPS-stimulated secretion of TNF-alpha in vitro. Specific IC50 values were not prominently available in the reviewed literature.
Thalidomide Small MoleculeInhibits TNF-alpha production by enhancing the degradation of TNF-alpha mRNA.[7]Inhibited TNF-alpha production by murine epidermal Langerhans cells by 67.7% at a concentration of 200 µg/mL.[8] Showed dose-dependent inhibition of LPS-stimulated TNF-alpha release from human microglial cells.[9]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for validating TNF-alpha inhibitors, the following diagrams are provided.

TNF_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Activates MyD88 MyD88 TNFR1->MyD88 Delmitide Delmitide Delmitide->MyD88 Inhibits Signaling Complex Adalimumab Adalimumab Adalimumab->TNF-alpha Binds & Neutralizes Etanercept Etanercept Etanercept->TNF-alpha Binds & Sequesters IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK I-kappa-B I-kappa-B IKK->I-kappa-B Phosphorylates (leading to degradation) NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Inhibits Nucleus Nucleus NF-kappa-B->Nucleus Translocates to TNF-alpha mRNA TNF-alpha mRNA Nucleus->TNF-alpha mRNA Transcription Thalidomide Thalidomide Thalidomide->TNF-alpha mRNA Enhances Degradation

Caption: TNF-alpha signaling pathway and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Immune Cells (e.g., Macrophages, Monocytes) LPS_Stimulation Stimulation with LPS (Lipopolysaccharide) Cell_Culture->LPS_Stimulation Inhibitor_Treatment Treatment with TNF-alpha Inhibitor LPS_Stimulation->Inhibitor_Treatment Supernatant_Collection Collection of Cell Supernatant Inhibitor_Treatment->Supernatant_Collection ELISA ELISA for TNF-alpha Quantification Supernatant_Collection->ELISA Cytotoxicity_Assay L929 Cell Cytotoxicity Assay Supernatant_Collection->Cytotoxicity_Assay Animal_Model Animal Model of Inflammation (e.g., Colitis, Arthritis) Inhibitor_Admin Administration of TNF-alpha Inhibitor Animal_Model->Inhibitor_Admin Endpoint_Analysis Analysis of Disease Severity & TNF-alpha Levels Inhibitor_Admin->Endpoint_Analysis

Caption: General experimental workflow for validating TNF-alpha inhibitors.

Experimental Protocols

LPS-Induced TNF-alpha Production Assay in Monocytes/Macrophages

Objective: To quantify the inhibitory effect of a compound on the production of TNF-alpha from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Human or murine monocyte/macrophage cell line (e.g., THP-1, RAW 264.7) or primary monocytes.

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics.

  • LPS from E. coli.

  • Test inhibitor (e.g., this compound).

  • TNF-alpha ELISA kit.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed the monocytes/macrophages in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-2 hours).

  • Stimulation: Add LPS to the wells at a concentration known to induce a robust TNF-alpha response (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) to allow for TNF-alpha production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-alpha in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-alpha production for each concentration of the inhibitor compared to the LPS-stimulated control without the inhibitor. Determine the IC50 value if a dose-response curve is generated.

TNF-alpha-Induced Cytotoxicity Assay in L929 Cells

Objective: To measure the ability of a compound to neutralize the cytotoxic effect of TNF-alpha on a sensitive cell line.

Materials:

  • L929 murine fibroblast cell line.

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics.

  • Recombinant human or murine TNF-alpha.

  • Actinomycin D (to sensitize cells to TNF-alpha-induced apoptosis).

  • Test inhibitor (e.g., Adalimumab).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density that allows for sub-confluency after overnight incubation (e.g., 2 x 10^4 cells/well).

  • Treatment Preparation: In a separate plate or tubes, pre-incubate a fixed, sub-maximal cytotoxic concentration of TNF-alpha with serial dilutions of the test inhibitor for a specified time (e.g., 30-60 minutes) to allow for binding.

  • Cell Treatment: Remove the culture medium from the L929 cells and add the TNF-alpha/inhibitor mixtures to the respective wells. Also, include controls for cells alone, cells with TNF-alpha only, and cells with inhibitor only. Add Actinomycin D to all wells (except for the 'cells alone' control) at a final concentration of approximately 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours.

  • Viability Assessment: Measure cell viability using a suitable reagent (e.g., add MTT solution and incubate for 4 hours, then solubilize formazan crystals and read absorbance).

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells. Determine the concentration of the inhibitor that results in 50% neutralization of TNF-alpha-induced cytotoxicity (IC50).

Conclusion

This compound presents a novel approach to TNF-alpha inhibition by targeting the upstream signaling pathways involved in its synthesis. This contrasts with the direct binding and neutralization mechanisms of monoclonal antibodies like Adalimumab and the decoy receptor strategy of Etanercept. The small molecule inhibitor, Thalidomide, also modulates TNF-alpha at the mRNA level. The choice of an appropriate TNF-alpha inhibitor for therapeutic development or research applications will depend on various factors, including the desired mechanism of action, route of administration, and specific disease context. The experimental protocols provided herein offer standardized methods for the in vitro and in vivo validation of novel TNF-alpha inhibitors.

References

RDP58: A Novel Peptide Inhibitor of IFN-γ and IL-12 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel immunomodulatory peptide RDP58 confirms its potent suppression of key pro-inflammatory cytokines, Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12). This guide provides a comparative overview of RDP58's performance against other established immunosuppressive agents, supported by available data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.

RDP58 is a synthetic decapeptide that has demonstrated significant anti-inflammatory properties in various preclinical models of inflammatory diseases, including dermatitis, colitis, and cystitis.[1][2][3] Its mechanism of action lies in the disruption of crucial intracellular signaling pathways that lead to the production of inflammatory mediators. Specifically, RDP58 targets the pre-MAPK MyD88-IRAK-TRAF6 protein complex, a critical node in the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor. By interfering with this complex, RDP58 effectively curtails the downstream activation of transcription factors, such as NF-κB, which are responsible for driving the expression of IFN-γ and IL-12.

Comparative Analysis of IFN-γ and IL-12 Suppression

To provide a clear comparison of RDP58 with other immunomodulatory agents, the following tables summarize the available quantitative data on the inhibition of IFN-γ and IL-12. It is important to note that direct comparative studies with RDP58 are limited in the public domain, and the presented data is compiled from various independent studies.

Table 1: Comparative Inhibition of IFN-γ Production

Compound/DrugMechanism of ActionCell TypeStimulantIC50 / % InhibitionSource(s)
RDP58 Disrupts MyD88-IRAK-TRAF6 complexColonic biopsies and lamina propria mononuclear cells from Crohn's disease patientsEndogenousDecreased production (quantitative data not available)[4]
Dexamethasone Glucocorticoid receptor agonistHuman PBMCsConcanavalin AIC50 > 10⁻⁶ M[5]
Dexamethasone Glucocorticoid receptor agonistHuman PBMCsSARS-CoV-2Significant inhibition at 10-100 nM[6]
Tofacitinib JAK1/JAK3 inhibitorHuman naïve CD4+ T cellsIL-12Potent suppression (specific IC50 not provided)[7]
Adalimumab TNF-α inhibitorHuman whole bloodPhytohaemagglutinin A (PHA)Dose-dependent reduction[8]

Table 2: Comparative Inhibition of IL-12 Production

Compound/DrugMechanism of ActionCell TypeStimulantIC50 / % InhibitionSource(s)
RDP58 Disrupts MyD88-IRAK-TRAF6 complexNot specifiedNot specifiedInhibits production (quantitative data not available)
Dexamethasone Glucocorticoid receptor agonistHuman monocytesStaphylococcus aureus Cowan I (SAC) + IFN-γDose-dependent inhibition[9]
Tofacitinib JAK1/JAK3 inhibitorHuman monocyte-derived dendritic cellsLPS + IFN-γDown-regulation of IL-12[10]
Adalimumab TNF-α inhibitorHuman keratinocytesLipopolysaccharide (LPS)Decrease in IL-12/23 signaling components[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of RDP58 and the experimental procedures used to assess cytokine suppression, the following diagrams are provided.

RDP58_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 RDP58 RDP58 RDP58->IRAK Inhibits complex formation IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκB p_NFkB p-NF-κB Gene Pro-inflammatory Gene Transcription p_NFkB->Gene Translocation Cytokines IFN-γ, IL-12 Gene->Cytokines Translation

Figure 1. RDP58 Mechanism of Action.

The diagram above illustrates how RDP58 intervenes in the Toll-like receptor signaling pathway. By disrupting the formation of the MyD88-IRAK-TRAF6 complex, it prevents the downstream phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB, a key transcription factor for IFN-γ and IL-12.

Cytokine_Inhibition_Workflow cluster_prep Cell Preparation & Stimulation cluster_incubation Incubation cluster_analysis Cytokine Analysis Cells Isolate Immune Cells (e.g., PBMCs, T cells) Stim Stimulate with (e.g., LPS, anti-CD3/CD28) Cells->Stim Treatment Treat with RDP58 or Alternative Inhibitor Stim->Treatment Incubate Incubate for specified time Treatment->Incubate Supernatant Collect Supernatant Incubate->Supernatant Intracellular Intracellular Staining (with protein transport inhibitor) Incubate->Intracellular ELISA ELISA for IFN-γ & IL-12 Supernatant->ELISA Flow Flow Cytometry for IFN-γ & IL-12 Intracellular->Flow

Figure 2. Experimental Workflow for Cytokine Inhibition Assay.

This workflow outlines the general procedure for assessing the inhibitory effect of compounds like RDP58 on cytokine production. The two primary methods for quantification are ELISA, which measures secreted cytokines in the cell culture supernatant, and intracellular flow cytometry, which detects cytokine levels within individual cells.

Experimental Protocols

Detailed protocols are crucial for the replication and validation of experimental findings. Below are generalized methodologies for the key experiments cited in the comparison.

Protocol 1: Measurement of Cytokine Production by ELISA

Objective: To quantify the concentration of secreted IFN-γ and IL-12 in cell culture supernatants following treatment with RDP58 or alternative inhibitors.

Materials:

  • 96-well ELISA plates pre-coated with anti-human IFN-γ or IL-12 capture antibody

  • Immune cells (e.g., human PBMCs)

  • Cell culture medium

  • Stimulating agent (e.g., LPS, PHA, anti-CD3/CD28 antibodies)

  • RDP58 and other inhibitors at various concentrations

  • Biotinylated detection antibody specific for human IFN-γ or IL-12

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Cell Seeding: Seed immune cells in a 96-well culture plate at a predetermined density.

  • Treatment and Stimulation: Add the desired concentrations of RDP58 or alternative inhibitors to the wells. Subsequently, add the stimulating agent to induce cytokine production. Include appropriate controls (unstimulated cells, stimulated cells without inhibitor).

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a specified period (e.g., 24-72 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: a. Add standards and collected supernatants to the pre-coated ELISA plate and incubate. b. Wash the plate and add the biotinylated detection antibody. Incubate. c. Wash the plate and add streptavidin-HRP. Incubate. d. Wash the plate and add TMB substrate. Incubate in the dark. e. Add stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of IFN-γ and IL-12 in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition for each inhibitor concentration.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry

Objective: To identify and quantify the frequency of IFN-γ and IL-12 producing cells within a heterogeneous cell population after treatment with RDP58 or alternative inhibitors.[4][12][13]

Materials:

  • Immune cells (e.g., human PBMCs)

  • Cell culture medium and 96-well U-bottom plates

  • Stimulating agent (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • RDP58 and other inhibitors

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (anti-human IFN-γ, anti-human IL-12)

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment: In a 96-well plate, stimulate the cells in the presence of various concentrations of RDP58 or alternative inhibitors.

  • Protein Transport Inhibition: Add a protein transport inhibitor for the last few hours of the stimulation period to allow cytokines to accumulate within the cells.

  • Surface Staining: Wash the cells and stain with a fixable viability dye and fluorochrome-conjugated antibodies against cell surface markers.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against IFN-γ and IL-12.

  • Data Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on the live, single-cell population and then on the specific cell subsets of interest. Determine the percentage of cells positive for IFN-γ and IL-12 in each treatment condition.

Conclusion

References

Delmitide Acetate and Heme Oxygenase-1 Upregulation: A Comparative Guide to HO-1 Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmitide Acetate (also known as RDP58) is a synthetic, orally active decapeptide with recognized anti-inflammatory properties.[1][2] Its mechanism of action involves the suppression of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-12, alongside the upregulation of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).[1][2][3] HO-1 is a critical enzyme in cellular defense against oxidative stress and inflammation, catabolizing heme into biliverdin, free iron, and carbon monoxide, all of which have signaling and protective functions.[4][5]

This compound: Summary of Heme Oxygenase-1 Upregulation

This compound is a selective anti-inflammatory agent.[3] Its multifaceted mechanism of action includes the modulation of inflammatory pathways, and a key component of this is the upregulation of HO-1.[1][2][3] This induction of HO-1 is believed to contribute significantly to its therapeutic potential in inflammatory conditions such as ulcerative colitis.[1][2] However, specific quantitative data on the fold-induction of HO-1 by this compound and detailed protocols for its assessment are not extensively reported in publicly available literature.

Comparative Analysis of Heme Oxygenase-1 Inducers

To provide a framework for evaluating the HO-1-inducing potential of this compound, this section details the characteristics and performance of three well-studied HO-1 inducers.

Quantitative Data on HO-1 Induction

The following table summarizes the quantitative upregulation of HO-1 by CoPP, Hemin, and Curcumin from various in vitro and in vivo studies. This data provides a benchmark for the level of induction that can be expected with these established agents.

InducerModel SystemTreatmentFold Increase in HO-1 (mRNA/Protein)Reference
Cobalt Protoporphyrin (CoPP) Murine Model of Cholestatic Liver DiseaseNot SpecifiedmRNA: ~4-fold; Protein: ~3.5-fold[6]
Human Colorectal Carcinoma Cells8 µmol/L for 12hProtein: Significant increase[7]
Obese MC4R-deficient mice5 mg/kg weeklyNot specified, but significant increase[8][9]
Hemin Human Umbilical Vein Endothelial Cells100 µmol/L for 5hProtein: 3-fold[10]
Rat BrainNot SpecifiedActivity peaked at 9h post-administration[11]
Curcumin Human Nasal FibroblastsNot SpecifiedSignificant increase in HO-1 and SOD2[12]
SH-SY5Y cells5 µMTime-dependent increase in HO-1 mRNA and protein[13]

Signaling Pathways and Experimental Workflows

The induction of HO-1 by many compounds, including the alternatives discussed, is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

HO1_Induction_Pathway cluster_nucleus Nuclear Translocation Inducer HO-1 Inducer (e.g., CoPP, Hemin, Curcumin) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Inducer->Keap1_Nrf2 Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding Nucleus Nucleus HO1_gene HO-1 Gene ARE->HO1_gene Activation HO1_mRNA HO-1 mRNA HO1_gene->HO1_mRNA Transcription HO1_protein HO-1 Protein HO1_mRNA->HO1_protein Translation

Figure 1: Nrf2-mediated HO-1 induction pathway.

The following diagram illustrates a typical experimental workflow for quantifying HO-1 upregulation.

Experimental_Workflow start Cell/Animal Model Treatment with HO-1 Inducer harvest Harvest Cells/Tissues start->harvest rna_protein_extraction RNA/Protein Extraction harvest->rna_protein_extraction qpcr RT-qPCR for HO-1 mRNA rna_protein_extraction->qpcr RNA western Western Blot for HO-1 Protein rna_protein_extraction->western Protein data_analysis Data Analysis and Quantification qpcr->data_analysis western->data_analysis

Figure 2: Experimental workflow for HO-1 analysis.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to validate the upregulation of HO-1 and the activation of the Nrf2 pathway. These can be adapted for the study of this compound.

Western Blot for Heme Oxygenase-1 Protein Expression

This protocol provides a method for the semi-quantitative or quantitative analysis of HO-1 protein levels in cell or tissue lysates.

a. Sample Preparation:

  • Treat cells or animals with this compound or a control vehicle.

  • Harvest cells by scraping or tissues by dissection and snap-freeze in liquid nitrogen.

  • Lyse cells/tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Electrotransfer:

  • Normalize protein concentrations for all samples.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for HO-1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

d. Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software. Normalize HO-1 band intensity to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Heme Oxygenase-1 mRNA Expression

This protocol allows for the quantification of changes in HO-1 gene expression.

a. RNA Extraction and cDNA Synthesis:

  • Following treatment, harvest cells or tissues and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

b. qPCR:

  • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the HO-1 gene (and a reference gene like GAPDH), and a SYBR Green or TaqMan master mix.

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

c. Data Analysis:

  • Calculate the relative expression of HO-1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Immunofluorescence for Nrf2 Nuclear Translocation

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

a. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a culture dish.

  • Treat the cells with the compound of interest.

b. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

c. Immunostaining:

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against Nrf2 overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

d. Imaging:

  • Mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence or confocal microscope.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to the Antioxidant Response Element (ARE)

This assay confirms the direct binding of Nrf2 to the promoter region of the HO-1 gene.[14][15][16][17][18]

a. Cross-linking and Chromatin Preparation:

  • Treat cells with the inducer.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

b. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose beads.

  • Incubate the chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

c. Elution and Reverse Cross-linking:

  • Elute the complexes from the beads.

  • Reverse the cross-links by heating.

  • Purify the DNA.

d. Analysis:

  • Use the purified DNA as a template for qPCR with primers flanking the ARE in the HO-1 promoter to quantify the amount of precipitated DNA.

Conclusion

This compound is an anti-inflammatory peptide that upregulates the expression of the crucial cytoprotective enzyme, Heme Oxygenase-1. While direct quantitative comparisons with other HO-1 inducers are not extensively documented in the public domain, this guide provides a framework for such investigations. By utilizing the provided comparative data on established inducers like CoPP, Hemin, and Curcumin, and by employing the detailed experimental protocols, researchers can effectively validate and quantify the HO-1-inducing capabilities of this compound. Such studies will be instrumental in further elucidating its mechanism of action and solidifying its therapeutic potential.

References

Delmitide Acetate in Mild-to-Moderate Ulcerative Colitis: A Comparative Analysis of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of Delmitide Acetate (RDP58), an investigational drug, with established first-line and second-line treatments for mild-to-moderate ulcerative colitis (UC): mesalamine (a 5-aminosalicylic acid agent) and budesonide MMX (a locally acting corticosteroid). The information is compiled from human clinical trial data to support research and development in inflammatory bowel disease.

Executive Summary

This compound has shown promise in early-stage clinical trials for mild-to-moderate UC, demonstrating efficacy at higher doses with a favorable safety profile. This guide presents a side-by-side comparison of its clinical trial outcomes with those of the widely used mesalamine and the second-line option, budesonide MMX. Detailed experimental protocols and mechanistic pathways are provided to offer a thorough understanding of these therapeutic agents.

Efficacy Comparison

The following tables summarize the key efficacy outcomes from clinical trials of this compound, Mesalamine, and Budesonide MMX in patients with mild-to-moderate ulcerative colitis.

Table 1: Induction of Clinical Remission/Success

TreatmentDosageTrial DurationClinical Remission/Success RatePlacebo RateReference
This compound (RDP58) 200 mg/day28 days71% (Treatment Success)43%[1]
300 mg/day28 days72% (Treatment Success)43%[1]
Mesalamine 2.4 g/day 8 weeks~50-80% (Induce Remission)Varies by study
4.8 g/day 8 weeksBenefit in moderate diseaseVaries by study
Budesonide MMX 9 mg/day8 weeks17.4% (Combined Clinical & Endoscopic Remission)4.5%[2]

Table 2: Endoscopic and Histological Improvement

TreatmentDosageTrial DurationEndoscopic Improvement/RemissionHistological Improvement/HealingReference
This compound (RDP58) 200 mg/day28 days41%Significant Improvement (p=0.002)[1]
300 mg/day28 days46%Significant Improvement (p=0.002)[1]
Mesalamine 2-4 g/day 8 weeksStatistically significant improvementStatistically significant improvement
Budesonide MMX 9 mg/day8 weeks42.2%16.5%[2]

Safety Comparison

Table 3: Overview of Adverse Events

TreatmentCommon Adverse EventsSerious Adverse EventsReference
This compound (RDP58) Overall adverse events were not significantly different from placebo.Not specified as different from placebo.[1]
Mesalamine Headache, nausea, abdominal pain, worsening of colitis. Generally well-tolerated.Rare, but can include nephrotoxicity.
Budesonide MMX Headache, nausea, upper abdominal pain, decreased blood cortisol. Similar adverse event profile to placebo.Not specified as significantly different from placebo in short-term trials.[2]

Experimental Protocols

This compound (RDP58) Clinical Trials

Two parallel, multicenter, double-blind, randomized, placebo-controlled "concept studies" were conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate active ulcerative colitis.[1]

  • Patient Population: Patients with a diagnosis of mild-to-moderate active ulcerative colitis.

  • Study Design:

    • Trial 1: 34 patients were randomized (1:2) to receive either placebo (n=13) or this compound 100 mg/day (n=21) for 28 days.

    • Trial 2: 93 patients were randomized (1:1:1) to receive placebo (n=30), this compound 200 mg/day (n=31), or this compound 300 mg/day (n=32) for 28 days.

  • Primary Efficacy Endpoint: Treatment success was defined as a Simple Clinical Colitis Activity Index (SCCAI) score of no more than 3 at day 28.[1]

  • Secondary Endpoints: Included changes in sigmoidoscopy and rectal biopsy scores from baseline to day 28.

  • Safety Assessment: Safety measures were evaluated at baseline, day 28, and day 56.

Mesalamine Clinical Trials (General Protocol Outline)

Numerous clinical trials have evaluated the efficacy and safety of various formulations of mesalamine for mild-to-moderate ulcerative colitis. The following represents a general methodology.

  • Patient Population: Patients with active, mild-to-moderate ulcerative colitis, often defined by a specific disease activity index score (e.g., Mayo Score).

  • Study Design: Typically randomized, double-blind, placebo-controlled, or active-controlled trials. Dosages commonly range from 2.4 g/day to 4.8 g/day . Treatment duration for induction of remission is commonly 8 weeks.

  • Primary Efficacy Endpoint: A common primary endpoint is the proportion of patients achieving clinical remission, often defined by a composite score including stool frequency, rectal bleeding, and endoscopic findings.

  • Secondary Endpoints: Often include clinical response, endoscopic improvement, and histological healing.

  • Safety Assessment: Monitoring of adverse events, including gastrointestinal symptoms and renal function.

Budesonide MMX (CORE I & II Trials)

The CORE I and CORE II studies were two pivotal, randomized, double-blind, placebo-controlled, 8-week phase III trials.[2][3]

  • Patient Population: Patients with active, mild-to-moderate ulcerative colitis.

  • Study Design: Patients were randomized to receive once-daily budesonide MMX 9 mg, 6 mg, or placebo. The CORE II study also included a reference arm of Entocort EC 9 mg.[2]

  • Primary Efficacy Endpoint: The primary endpoint was a composite of clinical and endoscopic remission at week 8, defined as a UC Disease Activity Index (UCDAI) score ≤1, with a score of 0 for rectal bleeding and stool frequency, and no mucosal friability on colonoscopy.[2]

  • Secondary Endpoints: Included clinical improvement, endoscopic improvement, and histological healing.

  • Safety Assessment: Assessed through the reporting of adverse events and monitoring of vital signs and laboratory parameters.

Signaling Pathways

This compound (RDP58)

This compound is a novel d-amino acid decapeptide that functions as an anti-inflammatory agent by disrupting cell signaling upstream of MAP kinase activation. Specifically, it targets the MyD88-IRAK-TRAF6 protein complex, which is crucial for the signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor. By interfering with this complex, this compound inhibits the downstream activation of transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-12.[1]

Delmitide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway NFkB_activation NF-κB Activation MAPK_pathway->NFkB_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-12) NFkB_activation->Proinflammatory_Cytokines Transcription Delmitide This compound Delmitide->IRAK Inhibits Mesalamine_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Promotes Mesalamine Mesalamine COX_LOX COX / LOX Pathways Mesalamine->COX_LOX Inhibits PPARg PPAR-γ Mesalamine->PPARg Activates COX_LOX->Proinflammatory_Genes PPARg->NFkB Inhibits Budesonide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds Budesonide_GR Budesonide-GR Complex GR->Budesonide_GR GRE Glucocorticoid Response Elements (GREs) Budesonide_GR->GRE Transactivation Proinflammatory_TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) Budesonide_GR->Proinflammatory_TFs Transrepression (Inhibits) Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_Genes Promotes Proinflammatory_Genes Pro-inflammatory Gene Transcription Proinflammatory_TFs->Proinflammatory_Genes Promotes

References

A Comparative Analysis of Delmitide Acetate Against Leading IBD Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory bowel disease (IBD) therapeutics, a diverse array of molecules with distinct mechanisms of action are available or under investigation. This guide provides a comparative overview of Delmitide Acetate (also known as AGG-001), a novel investigational peptide, against established IBD therapies, including anti-TNF biologics, anti-integrin biologics, and JAK inhibitors. Due to the early stage of this compound's development, this comparison juxtaposes its preclinical data with the extensive clinical trial data of approved therapies, a critical distinction for interpreting the presented information.

Mechanism of Action: A Comparative Overview

The therapeutic agents used in IBD target different facets of the inflammatory cascade. This compound presents a unique mechanism centered on the inhibition of key pro-inflammatory cytokines.

Table 1: Comparative Mechanism of Action

Therapy ClassSpecific Agent(s)Primary Mechanism of Action
Decapeptide This compound Inhibits the production of pro-inflammatory cytokines TNF-α, IFN-γ, and IL-12. It may also up-regulate the activity of the anti-inflammatory enzyme heme oxygenase 1.
Anti-TNF Biologics Infliximab, AdalimumabNeutralize the activity of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine, preventing it from binding to its receptors and triggering downstream inflammatory signaling.
Anti-Integrin Biologics VedolizumabA gut-selective α4β7 integrin antagonist that blocks lymphocyte trafficking to the intestine, thereby reducing gut inflammation.
JAK Inhibitors Tofacitinib, UpadacitinibInhibit Janus kinases (JAKs), intracellular enzymes that are crucial for the signaling of multiple cytokines involved in the IBD inflammatory process.

Below is a visualization of the signaling pathway targeted by this compound.

Delmitide This compound Macrophage Macrophage / T-Cell Delmitide->Macrophage Inhibits TNF TNF-α Macrophage->TNF IFN IFN-γ Macrophage->IFN IL12 IL-12 Macrophage->IL12 Inflammation Intestinal Inflammation TNF->Inflammation IFN->Inflammation IL12->Inflammation

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.

Preclinical and Clinical Efficacy: A Juxtaposition

Direct head-to-head clinical trials comparing this compound with other IBD therapies are not yet available. The following tables summarize the available preclinical data for this compound and pivotal clinical trial data for established IBD treatments.

This compound: Preclinical Data

Preclinical studies are crucial for establishing the initial efficacy and safety profile of a new therapeutic agent. These studies are typically conducted in animal models that mimic aspects of human IBD.

Table 2: Summary of Preclinical Efficacy of this compound in IBD Models

EndpointAnimal ModelKey FindingsCitation
Reduction of Diarrhea and Mucosal Inflammation CPT-11 induced colitis in miceDaily oral administration of this compound (2.5, 5, 10 mg/kg) significantly reduced diarrhea and mucosal inflammation.
Decreased Pro-inflammatory Cytokine Production In vivo mouse modelsSuppressed the overproduction of TNF-α, IFN-γ, and IL-12.
Increased Survival CPT-11 induced colitis in miceSignificantly reduced mortality associated with CPT-11 induced gastrointestinal toxicity.
Established IBD Therapies: Clinical Trial Data

The following data is derived from major head-to-head clinical trials in patients with moderately to severely active IBD.

Table 3: Comparative Efficacy of Biologics in Ulcerative Colitis (VARSITY Trial)

Outcome at Week 52VedolizumabAdalimumab
Clinical Remission 31.3%22.5%
Endoscopic Improvement 39.7%27.7%
Corticosteroid-Free Clinical Remission 12.6%21.8%
The VARSITY trial was a head-to-head study in patients with moderately to severely active ulcerative colitis.

Table 4: Comparative Efficacy of Biologics in Crohn's Disease (Real-World Data)

Outcome at 1 YearInfliximabAdalimumab
Likelihood of Non-Response (Odds Ratio) 1.00 (Reference)1.62
IBD-Related Surgery or Hospitalization No significant differenceNo significant difference
This data is from a large cohort study comparing the effectiveness of infliximab and adalimumab in routine clinical practice.

Experimental Protocols

Understanding the methodologies behind the data is crucial for its interpretation. Below are representative protocols for preclinical IBD models and a general overview of the design of clinical trials for IBD.

Preclinical Experimental Workflow: Chemically-Induced Colitis Models

Chemically-induced colitis models, such as those using Dextran Sodium Sulfate (DSS) or 2,4,6-Trinitrobenzenesulfonic acid (TNBS), are standard in preclinical IBD research.

start Acclimatize Rodents induction Induce Colitis (e.g., DSS in drinking water) start->induction grouping Randomize into Treatment Groups (Vehicle, this compound, Comparator) induction->grouping treatment Daily Dosing (e.g., oral gavage) grouping->treatment monitoring Monitor Disease Activity Index (Weight loss, stool consistency, bleeding) treatment->monitoring endpoint Endpoint Analysis (Histology, Cytokine levels, MPO activity) monitoring->endpoint end Data Analysis & Interpretation endpoint->end

Safety Operating Guide

Essential Guide to the Safe Disposal of Delmitide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of Delmitide Acetate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles with side-shields[1]

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Impervious laboratory coat[1]

  • Suitable respirator if dust or aerosols may be generated[1]

Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Work in a well-ventilated area, preferably within a chemical fume hood[1].

  • Do not eat, drink, or smoke in areas where this compound is handled[1].

  • Wash hands thoroughly after handling[1].

Quantitative Hazard Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to send it to an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

  • Solid Waste:

    • Place un-used or expired solid this compound into a clearly labeled, sealed container designated for hazardous chemical waste.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should also be collected in this container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous waste container.

    • The label must identify the solvent and an approximate concentration of this compound.

    • Do not mix with incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

Step 2: Container Management

  • Use only approved, leak-proof containers for hazardous waste.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Keep the container tightly sealed when not in use[1].

Step 3: Spill Management

  • In the event of a spill, evacuate non-essential personnel from the area[1].

  • Wearing appropriate PPE, contain and collect the spillage[1].

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • For liquid spills, use an inert absorbent material.

  • Place all contaminated cleanup materials into the designated hazardous waste container.

  • Prevent the spill from entering drains or waterways[1].

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials[1].

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Ensure all institutional and local regulations for hazardous waste disposal are followed.

Experimental Workflow & Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Characterization & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start Unused Product, Contaminated Labware, or Spillage solid_waste Solid Waste (e.g., powder, contaminated gloves) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? solid_container Seal in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Seal in Labeled Liquid Hazardous Waste Container (Note solvent) liquid_waste->liquid_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Delmitide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Delmitide Acetate. It includes detailed operational protocols and disposal plans to ensure the safety of laboratory personnel and the integrity of research.

Quantitative Safety Data

The following table summarizes the key quantitative safety and physical data for this compound.

PropertyValue
Molecular Formula C₅₉H₁₀₅N₁₇O₁₁ (Delmitide)
Molecular Weight 1228.57 g/mol (Delmitide)
CAS Number 287096-87-1 (Delmitide), 501019-16-5 (this compound)
Appearance White to off-white lyophilized powder
Storage Temperature Powder: -20°C for long-term storage. In solution: -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). Avoid repeated freeze-thaw cycles.[1]
Solubility Soluble in water.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Step-by-Step Handling and Storage Procedures

Adherence to the following procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Acclimatization: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the powder.

  • Weighing: Conduct weighing in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Reconstitution: Reconstitute the peptide using sterile, nuclease-free water or an appropriate buffer. For dissolution, gently agitate or sonicate the vial until the powder is fully dissolved.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted solution into single-use vials for storage.[1]

Storage:

  • Lyophilized Powder: Store the sealed vial in a freezer at -20°C for optimal long-term stability.

  • Reconstituted Solution: Store aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Ensure vials are tightly sealed to prevent evaporation and contamination.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered chemical waste and disposed of in appropriately labeled containers.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. The spill area should then be decontaminated with a suitable cleaning agent.

Emergency Protocols

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Mechanism of Action: Signaling Pathway

This compound (also known as RDP58) is an immunomodulatory decapeptide that exerts its anti-inflammatory effects by targeting key signaling pathways. A primary mechanism of action is the disruption of the MyD88-IRAK-TRAF6 complex, which is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades.[2][3] By interfering with the formation of this complex, this compound inhibits the downstream activation of MAP kinases and the transcription factor NF-κB. This ultimately leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IFN-γ, and IL-12.[1][2][4]

Delmitide_Acetate_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 p1 TRAF6->p1 MAPK MAP Kinases Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-12) MAPK->Cytokines Gene Transcription NFkB NF-κB NFkB->Cytokines Delmitide This compound (RDP58) Delmitide->MyD88 p1->MAPK p1->NFkB p2

Caption: Mechanism of Action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.